Product packaging for 7-methoxy-4-propyl-2H-chromen-2-one(Cat. No.:)

7-methoxy-4-propyl-2H-chromen-2-one

Cat. No.: B5592641
M. Wt: 218.25 g/mol
InChI Key: IQWJXZQHXINMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methoxy-4-propyl-2H-chromen-2-one (PubChem CID: 681445) is a synthetic coumarin derivative of significant interest in medicinal chemistry and pharmacological research . Coumarins are a class of compounds characterized by a benzopyrone core structure and are known for a wide spectrum of biological activities . This particular compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and for studying structure-activity relationships. Primary research applications for coumarin derivatives like this compound focus on investigating anti-tumor mechanisms . Coumarins can exhibit anti-cancer properties through diverse pathways, including acting as carbonic anhydrase (CA) inhibitors , specifically targeting the tumor-associated isoforms CA IX and CA XII . Inhibition of these enzymes disrupts the pH balance in the tumor microenvironment, potentially hindering cancer cell growth and metastasis . Furthermore, research indicates that certain coumarin derivatives can inhibit the PI3K/Akt/mTOR signaling pathway , a crucial pathway for cell survival, growth, and proliferation that is often dysregulated in cancers . Beyond oncology research, synthetic coumarin compounds have also demonstrated promising antileishmanial activity in vitro and in vivo, making them candidates for the development of new antiparasitic agents . This product is provided for chemical and biological research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling this compound in accordance with their institution's guidelines for laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O3 B5592641 7-methoxy-4-propyl-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-9-7-13(14)16-12-8-10(15-2)5-6-11(9)12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWJXZQHXINMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 7-methoxy-4-propyl-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-methoxy-4-propyl-2H-chromen-2-one, a coumarin derivative of interest in medicinal chemistry and materials science. Coumarins are a significant class of naturally occurring compounds known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of a methoxy group at the 7-position and a propyl group at the 4-position can significantly influence the molecule's biological activity and fluorescent properties.

This guide provides a comprehensive overview of the most pertinent synthetic strategies, detailed experimental protocols, and relevant quantitative data for closely related compounds to facilitate the successful synthesis of the target molecule.

Synthetic Strategies

The synthesis of this compound can be effectively achieved through several established methodologies for coumarin ring formation. The most prominent and versatile of these is the Pechmann condensation. An alternative approach involves a two-step process starting with the synthesis of a 7-hydroxycoumarin intermediate, followed by etherification.

Primary Synthetic Pathway: Pechmann Condensation

The Pechmann condensation is a classic and widely employed method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[3][4][5] For the direct synthesis of this compound, the reaction would involve the condensation of 3-methoxyphenol with ethyl 2-propylacetoacetate.

A more common and often higher-yielding variation of the Pechmann condensation for producing 7-alkoxycoumarins involves a two-step sequence. First, a more activated phenol, such as resorcinol, is reacted with the β-ketoester to form the 7-hydroxycoumarin intermediate. This intermediate is then alkylated to introduce the desired alkoxy group.

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the two-step synthesis of this compound, commencing with the Pechmann condensation to form the 7-hydroxy intermediate, followed by a Williamson ether synthesis for methylation.

cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Williamson Ether Synthesis A Resorcinol D 7-hydroxy-4-propyl-2H-chromen-2-one A->D Condensation B Ethyl 2-propylacetoacetate B->D Condensation C Acid Catalyst (e.g., H2SO4) C->D Condensation G This compound D->G E Methylating Agent (e.g., Dimethyl sulfate) E->G Methylation F Base (e.g., K2CO3) F->G Methylation

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols derived from established procedures for the synthesis of analogous 4-substituted and 7-methoxy coumarins.

Step 1: Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one via Pechmann Condensation

This procedure is adapted from the general Pechmann condensation reaction conditions.[6][7]

Materials:

  • Resorcinol

  • Ethyl 2-propylacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for elution)

Procedure:

  • To a mixture of resorcinol (1.0 eq) and ethyl 2-propylacetoacetate (1.0 eq), slowly add concentrated sulfuric acid (catalytic amount, e.g., 8 mL for 18 mmol scale) with stirring.

  • Maintain the temperature of the stirred mixture at approximately 35°C.

  • Continue stirring for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a NaOH solution.

  • Filter the resulting precipitate under vacuum and wash the residue thoroughly with water.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 7-hydroxy-4-propyl-2H-chromen-2-one.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on standard methylation procedures for 7-hydroxycoumarins.[6]

Materials:

  • 7-hydroxy-4-propyl-2H-chromen-2-one (from Step 1)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Brine solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 7-hydroxy-4-propyl-2H-chromen-2-one (1.0 eq), dimethyl sulfate (2.0 eq), and potassium carbonate (2.0 eq) in acetone.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add brine solution to the reaction mixture and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent in vacuo to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data for Analogous Compounds

The following table summarizes yields and melting points for structurally related coumarin derivatives synthesized via Pechmann condensation and subsequent alkylation. This data provides a benchmark for the expected outcomes of the synthesis of this compound.

CompoundStarting Phenolβ-ketoesterSynthetic MethodYield (%)Melting Point (°C)
7-hydroxy-4-(2-fluorophenyl)coumarinResorcinolMethyl 2-fluorobenzoylacetatePechmann Condensation91204–207
7-methoxy-4-methyl-2H-chromen-2-onem-methoxyphenolEthyl acetoacetatePechmann Condensation80170–172
7-methoxy-4-methylcoumarin7-hydroxy-4-methylcoumarinMethyl iodideWilliamson Ether Synthesis95159-160

Data sourced from references[6][8][9].

Signaling Pathways and Biological Relevance

Coumarin derivatives are known to interact with various biological pathways. For instance, some 7-hydroxycoumarin derivatives have been shown to influence melanogenesis through the AKT signaling pathway.[10] The introduction of different substituents on the coumarin scaffold can modulate their biological activities, including their potential as cytotoxic agents against cancer cell lines.[11] The synthesis of novel derivatives like this compound is a key step in exploring their structure-activity relationships and potential therapeutic applications.

Alternative Synthetic Approaches

While the Pechmann condensation is a robust method, other synthetic routes to coumarins exist, such as the Knoevenagel condensation, Perkin reaction, and Wittig reaction.[9][12] The Knoevenagel condensation, for example, involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group.[12][13] For the synthesis of the target molecule, this would entail reacting 2-hydroxy-4-methoxybenzaldehyde with a reagent that can provide the propyl-substituted α,β-unsaturated ester precursor.

Knoevenagel Condensation Pathway

A 2-hydroxy-4-methoxybenzaldehyde D Intermediate A->D Knoevenagel Condensation B Active Methylene Compound (e.g., Ethyl 2-propylcyanoacetate) B->D Knoevenagel Condensation C Base Catalyst C->D Knoevenagel Condensation E This compound D->E Intramolecular Cyclization

Caption: Knoevenagel condensation route to this compound.

This guide provides a comprehensive framework for the synthesis of this compound, leveraging established and reliable chemical transformations. The detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of novel coumarin derivatives for various scientific applications.

References

The Biological Versatility of 7-Methoxycoumarins: A Prospective Analysis of 7-Methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone compounds, are renowned for their wide spectrum of pharmacological activities. Within this family, 7-methoxycoumarins represent a significant scaffold, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties, among others. This technical guide focuses on the anticipated biological profile of a specific, yet lesser-studied derivative: 7-methoxy-4-propyl-2H-chromen-2-one . Due to a notable absence of direct experimental data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the established biological activities of structurally related 7-methoxy and 4-substituted coumarins. We present a prospective analysis of its potential pharmacological effects, detail relevant experimental methodologies for its future evaluation, and summarize quantitative data from its closest analogues to guide further research and drug discovery efforts.

Introduction: The Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a large family of phytochemicals and synthetic analogues that have garnered significant attention in medicinal chemistry. Their diverse biological activities are well-documented and include anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer effects. The substitution pattern on the coumarin ring system is a critical determinant of the type and potency of these activities. The methoxy group at the C-7 position is a common feature in many biologically active coumarins, often enhancing their pharmacological properties. This guide will extrapolate the potential activities of this compound by examining its structural relatives.

Prospective Biological Activities of this compound

Based on the known structure-activity relationships of coumarin derivatives, the this compound moiety is hypothesized to possess several key biological activities.

Anti-inflammatory Activity

Many coumarin derivatives are known to exhibit anti-inflammatory properties. For instance, 4-hydroxy-7-methoxycoumarin has been shown to reduce the production of inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[1][2] This effect is often mediated through the suppression of key signaling pathways like NF-κB and MAPK.[1][2] The presence of the 7-methoxy group in the target compound suggests it may share this anti-inflammatory potential.

Antimicrobial and Antifungal Activity

The coumarin nucleus is a common feature in many antimicrobial agents. 7-Methoxy-4-methylcoumarin, a close structural analogue, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Bacillus subtilis and Shigella sonnei.[3] Other derivatives have shown promise against various fungal strains.[4][5] The lipophilicity introduced by the 4-propyl group could potentially enhance membrane interaction and, consequently, its antimicrobial efficacy.

Cytotoxic and Anticancer Activity

Numerous coumarin derivatives have been investigated for their potential as anticancer agents. For example, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxic activity against various human cancer cell lines, including AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa.[6] These compounds can induce cell cycle arrest and apoptosis.[6] While the 4-propyl group is less complex than a substituted phenyl ring, its contribution to the overall cytotoxic profile of the 7-methoxycoumarin scaffold warrants investigation.

Neuroprotective Activity (Acetylcholinesterase Inhibition)

Coumarins have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[7] Synthetic derivatives of 7-methoxycoumarin have been designed and evaluated for their AChE inhibitory activity, showing that the coumarin core can interact with the peripheral anionic site (PAS) of the enzyme.[7] The nature of the substituent at the C-4 position can influence this binding.

Quantitative Data for Structurally Related Compounds

To provide a framework for future studies, the following table summarizes the reported biological activities of coumarins structurally related to this compound.

Compound NameBiological ActivityTarget/AssayMeasured Potency (IC₅₀)Reference
7-Methoxy-4-methylcoumarinAntimicrobialBacillus subtilis11.76 µg/mL[3]
7-Methoxy-4-methylcoumarinAntimicrobialShigella sonnei13.47 µg/mL[3]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneCytotoxicityAGS human cancer cells2.63 ± 0.17 µM[6]
4-Hydroxy-7-methoxycoumarinAnti-inflammatoryNO production in RAW264.7 cellsSignificant reduction at 0.3-1.2 mM[1]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase InhibitionIn-vitro assay1.37 µM[8]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneButyrylcholinesterase InhibitionIn-vitro assay0.95 µM[8]

Recommended Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological activity of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines a compound's effect on the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity (NO Production in Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM medium as described above.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Reading: The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Analysis: The inhibition of NO production by the compound is calculated relative to the LPS-stimulated control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme are required.

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), DTNB, and the test compound (this compound) at various concentrations.

  • Enzyme Addition: The AChE enzyme is added to the mixture and incubated for 15 minutes.

  • Substrate Addition: The reaction is initiated by adding the substrate, ATCI.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product is monitored continuously at 412 nm.

  • Calculation: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC₅₀ value is then calculated from the dose-inhibition curve.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagram illustrates the NF-κB and MAPK signaling pathways, which are common targets for the anti-inflammatory action of coumarin compounds.

anti_inflammatory_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 activates IkB IκBα IKK->IkB phosphorylates, leads to degradation NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex inhibits NFkB_active Active NF-κB NFkB_complex->NFkB_active translocates Coumarin 7-Methoxy-4-propyl- 2H-chromen-2-one (Hypothesized Target) Coumarin->MAPK_pathway inhibits? Coumarin->IKK inhibits? Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Gene AP1->Gene

Caption: Hypothesized anti-inflammatory mechanism via NF-κB and MAPK pathways.

Experimental Workflow

The diagram below outlines a logical workflow for the initial biological screening of this compound.

experimental_workflow cluster_screening Primary Biological Screening cluster_secondary Secondary Assays (for active compounds) start Synthesis & Purification of This compound cytotoxicity Cytotoxicity Assay (e.g., MTT on multiple cell lines) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) start->anti_inflammatory ache AChE Inhibition Assay (Ellman's Method) start->ache result Analyze IC₅₀ / MIC Values cytotoxicity->result antimicrobial->result anti_inflammatory->result ache->result decision Biologically Active? result->decision mechanism Mechanism of Action Studies (e.g., Western Blot for pathways) decision->mechanism Yes stop End of Study or Synthesize New Derivatives decision->stop No in_vivo In Vivo Model Testing (e.g., Animal models of disease) mechanism->in_vivo in_vivo->stop

Caption: A proposed workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a review of its structural analogues strongly suggests a high potential for pharmacological relevance. The 7-methoxycoumarin scaffold is a proven pharmacophore, and the 4-propyl substitution is likely to modulate its activity, potentially enhancing lipophilicity and cell permeability.

This guide serves as a foundational resource for researchers aiming to investigate this promising compound. The immediate priorities should be its synthesis and subsequent screening through the experimental protocols detailed herein. Future research should focus on elucidating its specific mechanisms of action and exploring its therapeutic potential in relevant disease models. The findings from such studies will be crucial in determining the future of this compound as a candidate for drug development.

References

physical and chemical properties of 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methoxy-4-propyl-2H-chromen-2-one is a coumarin derivative with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthesis method, expected spectral data, and an exploration of the biological signaling pathways common to coumarin compounds. The information is presented to support further investigation and application of this molecule in drug discovery and medicinal chemistry.

Physicochemical Properties

PropertyEstimated ValueReference / Basis for Estimation
Molecular Formula C₁₃H₁₄O₃Calculation
Molecular Weight 218.25 g/mol Calculation[1]
Melting Point 130-150 °CBased on analogs like 7-methoxy-4-methylcoumarin (158-161 °C) and the effect of an alkyl chain.[2]
Boiling Point > 300 °CGeneral characteristic of coumarins.
Solubility Soluble in organic solvents like DMSO, ethanol, and chloroform; sparingly soluble in water.Based on solubility data for 7-methoxycoumarin.
Appearance White to off-white crystalline solid.General appearance of coumarin derivatives.

Chemical Structure

The chemical structure of this compound consists of a benzopyran-2-one (coumarin) core, with a methoxy group at the 7th position and a propyl group at the 4th position.

Synthesis Protocol: Modified Pechmann Condensation

A plausible and efficient method for the synthesis of this compound is a modified Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester.

Materials and Reagents
  • 3-Methoxyphenol

  • Ethyl 2-propylacetoacetate

  • Sulfuric acid (concentrated)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenol (1 equivalent) in a minimal amount of ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 2-propylacetoacetate (1.1 equivalents).

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the reaction mixture while cooling in an ice bath.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A solid precipitate should form.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Filter the crude product, wash with cold water, and dry it.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield pure this compound.

Synthesis Workflow

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product 3-Methoxyphenol 3-Methoxyphenol Pechmann Condensation Pechmann Condensation 3-Methoxyphenol->Pechmann Condensation Ethyl 2-propylacetoacetate Ethyl 2-propylacetoacetate Ethyl 2-propylacetoacetate->Pechmann Condensation H2SO4 H2SO4 H2SO4->Pechmann Condensation Work-up & Purification Work-up & Purification Pechmann Condensation->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: A flowchart of the modified Pechmann condensation for synthesizing the target compound.

Spectral Data (Predicted)

The following spectral data are predicted for this compound based on the analysis of its analogs.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50d1HH-5
~6.85dd1HH-6
~6.80d1HH-8
~6.15s1HH-3
~3.90s3H-OCH₃
~2.70t2H-CH₂- (propyl)
~1.70sextet2H-CH₂- (propyl)
~1.00t3H-CH₃ (propyl)
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~161.0C-2
~162.0C-7
~155.0C-9
~150.0C-4
~125.0C-5
~113.0C-6
~112.0C-10
~101.0C-8
~110.0C-3
~56.0-OCH₃
~34.0-CH₂- (propyl)
~22.0-CH₂- (propyl)
~14.0-CH₃ (propyl)
Infrared (IR) Spectroscopy (KBr, cm⁻¹)
Wavenumber (cm⁻¹)Assignment
~3050C-H aromatic stretch
~2960, 2870C-H aliphatic stretch
~1720C=O lactone stretch
~1610, 1580, 1500C=C aromatic stretch
~1270C-O-C ether stretch
~1150C-O lactone stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 218. Fragmentation patterns would likely involve the loss of the propyl and methoxy groups.

Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5][6] These activities are often mediated through their interaction with various cellular signaling pathways.

Nrf2 Signaling Pathway

Many natural coumarins are known to activate the Nrf2/Keap1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[3][7] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, thereby mitigating oxidative stress.

G Coumarin Activation of Nrf2 Pathway Coumarin Derivative Coumarin Derivative Keap1 Keap1 Coumarin Derivative->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Caption: Mechanism of Nrf2 pathway activation by coumarin derivatives.

PI3K/AKT Signaling Pathway

Some coumarin derivatives have been shown to exert cytotoxic effects on cancer cells by inhibiting the PI3K/AKT signaling pathway.[4] This pathway is critical for cell survival, proliferation, and growth.

G Coumarin Inhibition of PI3K/AKT Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Coumarin Derivative Coumarin Derivative Coumarin Derivative->PI3K Coumarin Derivative->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by certain coumarin compounds.

Inflammatory Signaling Pathways

Coumarins can modulate inflammatory responses by affecting pathways such as NF-κB and MAPK.[6] By inhibiting these pathways, coumarins can reduce the production of pro-inflammatory cytokines.

G Coumarin Modulation of Inflammatory Pathways Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription Coumarin Derivative Coumarin Derivative Coumarin Derivative->IKK

Caption: Inhibition of the NF-κB inflammatory pathway by coumarin derivatives.

Conclusion

This compound is a promising scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthesis approach, and insights into its potential biological mechanisms of action. The provided data and protocols are intended to facilitate future research and development of this and related coumarin compounds.

References

An In-depth Technical Guide to 7-Methoxy-4-Propyl-2H-Chromen-2-One Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methoxy-4-propyl-2H-chromen-2-one, its derivatives, and analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Concepts and Synthesis

Coumarins, or 2H-1-benzopyran-2-ones, are a significant class of naturally occurring and synthetic heterocyclic compounds. Their versatile pharmacological properties have made them a privileged scaffold in medicinal chemistry. The 7-methoxy-4-propyl substitution pattern, in particular, has been a subject of interest for developing novel therapeutic agents.

The synthesis of this compound and its derivatives often employs well-established condensation reactions. The Pechmann reaction is a widely utilized method for coumarin synthesis, involving the condensation of a phenol with a β-keto ester under acidic conditions. Modifications of this and other synthetic routes, such as the Perkin, Knoevenagel, and Wittig reactions, allow for the introduction of diverse substituents at various positions of the coumarin ring, enabling the exploration of structure-activity relationships (SAR).[1]

For instance, the synthesis of 7-methoxy-8-(2-oxopropyl)-2H-chromene-2-one can be achieved by reacting 7-methoxy-8-formyl coumarin with sodium methoxide in methanol.[2] This intermediate can then be used to generate various 2-iso-propyl amino derivatives.[2] Another common synthetic strategy involves the SN2 reaction between a hydroxycoumarin and an appropriate alkyl halide, as demonstrated in the preparation of 4-methyl-7-propoxy-2H-chromen-2-one from 7-hydroxy-4-methyl-2H-chromen-2-one and n-propyl bromide.[3]

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of coumarin derivatives. For example, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have demonstrated significant antibacterial and antifungal activity.[4] Similarly, 7-methoxy-4-methylcoumarin has shown antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with notable efficacy against B. subtilis and S. sonnei.[5] The introduction of substituents such as trifluoromethyl and hydroxyl groups can enhance the antibacterial activity of the coumarin scaffold.[6]

Table 1: Antimicrobial Activity of Selected 7-Methoxycoumarin Analogs

CompoundTest OrganismActivity MetricValueReference
4-Methylherniarin (7-Methoxy-4-methylcoumarin)B. subtilisIC5011.76 µg/ml[5]
4-Methylherniarin (7-Methoxy-4-methylcoumarin)S. sonneiIC5013.47 µg/ml[5]
5,7-dihydroxy-4-trifluoromethylcoumarinBacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureusMIC1.5 mM[6]
7-hydroxy-4-trifluoromethylcoumarinEnterococcus faeciumMIC1.7 mM[6]
Anti-inflammatory Activity

The anti-inflammatory properties of 7-methoxycoumarin derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. 4-Hydroxy-7-methoxycoumarin (4H-7MTC) has been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 macrophages without causing cytotoxicity.[7] This compound also decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] The underlying mechanism involves the downregulation of NF-κB activation and the decreased phosphorylation of ERK1/2 and JNK.[7]

Table 2: Anti-inflammatory Activity of 4-Hydroxy-7-Methoxycoumarin (4H-7MTC)

ActivityCell LineConcentrationEffectReference
Inhibition of NO productionLPS-stimulated RAW264.70.3, 0.6, 0.9, 1.2 mMConcentration-dependent reduction[7]
Inhibition of PGE2 productionLPS-stimulated RAW264.70.3, 0.6, 0.9, 1.2 mMSignificant reduction[7]
Inhibition of TNF-α, IL-1β, IL-6 productionLPS-stimulated RAW264.70.3, 0.6, 0.9, 1.2 mMReduction in a concentration-dependent manner[7]
Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties, which are often linked to their ability to scavenge free radicals and chelate metal ions.[8] The antioxidant potential of various 2H-chromen-2-one derivatives has been evaluated in different assay systems, demonstrating their capacity to counteract oxidative stress.[8]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various signaling pathways. A key mechanism for their anti-inflammatory action is the inhibition of the NF-κB and MAPK signaling cascades.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus ERK ERK1/2 MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 AP1->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines iNOS_COX2 iNOS, COX-2 Nucleus->iNOS_COX2 Coumarin 7-Methoxycoumarin Derivatives Coumarin->IKK Coumarin->ERK Coumarin->JNK

Caption: Anti-inflammatory signaling pathway modulated by 7-methoxycoumarin derivatives.

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of this compound derivatives and their analogs.

General Procedure for the Synthesis of 3-Amidocoumarins
  • Dissolve 3-Amino-4-hydroxycoumarin in dichloromethane (CH2Cl2).

  • Add variously substituted acid chlorides to the solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the product using appropriate chromatographic techniques.

  • Characterize the structure of the synthesized compounds using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[9]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (standard antimicrobial agent) and negative (no compound) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity Assay in Macrophages
  • Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant to measure the levels of NO (using Griess reagent), PGE2, and cytokines (using ELISA kits).

  • Determine cell viability using the MTT assay to rule out cytotoxic effects.

experimental_workflow Synthesis Synthesis of Coumarin Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Bioassays Biological Assays Purification->Bioassays Antimicrobial Antimicrobial Assay (MIC Determination) Bioassays->Antimicrobial Antiinflammatory Anti-inflammatory Assay (NO, PGE2, Cytokine levels) Bioassays->Antiinflammatory Antioxidant Antioxidant Assay (Radical Scavenging) Bioassays->Antioxidant Data Data Analysis & SAR Studies Antimicrobial->Data Antiinflammatory->Data Antioxidant->Data

Caption: General experimental workflow for the synthesis and evaluation of coumarin derivatives.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with diverse biological activities. Their synthetic accessibility and the potential for structural modification make them attractive candidates for the development of new therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and safety profiling is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 7-Hydroxy-4-propyl-2H-chromen-2-one (CAS Number: 19225-02-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-propyl-2H-chromen-2-one, also known as 7-hydroxy-4-propylcoumarin, is a member of the coumarin family, a class of benzopyrone compounds widely recognized for their diverse pharmacological activities. While the broader coumarin class has been extensively studied, this specific propyl-substituted derivative represents an area with potential for further investigation. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of CAS number 19225-02-6, drawing upon available literature and data for closely related analogs to inform future research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 7-Hydroxy-4-propyl-2H-chromen-2-one is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name 7-hydroxy-4-propylchromen-2-one[1]
Synonyms 7-Hydroxy-4-propylcoumarin, 2H-1-Benzopyran-2-one, 7-hydroxy-4-propyl-[1]
CAS Number 19225-02-6[1]
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol [1]
Melting Point 135-137 °C[1]

Synthesis

The primary synthetic route to 7-hydroxy-4-alkylcoumarins is the Pechmann condensation . This well-established reaction involves the condensation of a phenol with a β-ketoester in the presence of an acidic catalyst. For the synthesis of 7-Hydroxy-4-propyl-2H-chromen-2-one, resorcinol is reacted with ethyl 3-oxohexanoate.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-propyl-2H-chromen-2-one

Materials:

  • Resorcinol

  • Ethyl 3-oxohexanoate

  • Concentrated Sulfuric Acid (or other acidic catalysts like Amberlyst-15)

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate solution (5%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve resorcinol in a minimal amount of ethanol.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution with continuous stirring.

  • To this mixture, add ethyl 3-oxohexanoate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • A solid precipitate of crude 7-Hydroxy-4-propyl-2H-chromen-2-one will form.

  • Filter the crude product using vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Neutralize the product by washing with a 5% sodium bicarbonate solution, followed by another wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure crystals of 7-Hydroxy-4-propyl-2H-chromen-2-one.

  • Dry the purified product in a desiccator.

Logical Workflow for Pechmann Condensation

Pechmann_Condensation Resorcinol Resorcinol Mixing Mixing and Cooling (<10 °C) Resorcinol->Mixing BetaKetoester Ethyl 3-oxohexanoate BetaKetoester->Mixing AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Mixing Reaction Reaction (Room Temp, 12-24h) Mixing->Reaction Precipitation Precipitation (Ice Water) Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization FinalProduct Pure 7-Hydroxy-4-propyl- 2H-chromen-2-one Recrystallization->FinalProduct

Caption: Workflow of the Pechmann condensation for synthesizing 7-Hydroxy-4-propyl-2H-chromen-2-one.

Biological Activity and Potential Applications

While specific quantitative biological data for 7-Hydroxy-4-propyl-2H-chromen-2-one is scarce in publicly available literature, the broader class of 7-hydroxycoumarins exhibits a wide range of biological activities. The nature and position of the substituent at the C4 position can significantly influence this activity. The following sections discuss the known activities of closely related analogs, which can serve as a basis for predicting the potential therapeutic applications of the propyl derivative.

Antioxidant Activity

Many 7-hydroxycoumarin derivatives are known to possess significant antioxidant properties. The phenolic hydroxyl group at the C7 position is a key structural feature for this activity, as it can donate a hydrogen atom to scavenge free radicals.

Potential Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound (7-Hydroxy-4-propyl-2H-chromen-2-one) in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol/DMSO).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Coumarins have been reported to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.

Anticancer Activity

Several coumarin derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. For instance, a study on 7-hydroxy-4-phenylcoumarin derivatives linked to triazole moieties showed potent cytotoxic effects against human cancer cell lines, with one compound inducing G2/M phase cell cycle arrest and apoptosis[2]. While the propyl group at the C4 position will have different steric and electronic properties compared to a phenyl group, this highlights a potential avenue for investigation.

Enzyme Inhibition

The coumarin scaffold is a common feature in many enzyme inhibitors. For example, certain 4-hydroxycoumarin derivatives are known inhibitors of carbonic anhydrase-II[3]. The specific inhibitory profile of 7-Hydroxy-4-propyl-2H-chromen-2-one against a panel of enzymes would be a valuable area of future research.

Signaling Pathways: Insights from Related Coumarins

Due to the lack of specific studies on the signaling pathways modulated by 7-Hydroxy-4-propyl-2H-chromen-2-one, we present a generalized signaling pathway that is often implicated in the anti-inflammatory and anticancer effects of other coumarin derivatives. The NF-κB signaling pathway is a critical regulator of inflammation and cell survival and is a known target for some coumarins.

Hypothetical Signaling Pathway for Coumarin-Mediated NF-κB Inhibition

NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocates Coumarin 7-Hydroxy-4-propyl- 2H-chromen-2-one (Hypothetical Target) Coumarin->IKK Inhibits (Hypothesized) DNA DNA NFkB_translocation->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression Induces

Caption: A hypothetical signaling pathway illustrating the potential inhibition of NF-κB by a coumarin derivative.

Future Directions

The existing literature strongly suggests that 7-Hydroxy-4-propyl-2H-chromen-2-one is a promising candidate for further pharmacological evaluation. Future research should focus on:

  • Quantitative Biological Screening: A broad screening against various cancer cell lines, bacterial and fungal strains, and a panel of relevant enzymes to identify specific biological activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound for any identified activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 4-alkyl-7-hydroxycoumarins with varying alkyl chain lengths to understand the impact of the C4-substituent on biological activity.

  • In Vivo Studies: Evaluation of the efficacy and safety of 7-Hydroxy-4-propyl-2H-chromen-2-one in relevant animal models for any promising in vitro activities.

Conclusion

7-Hydroxy-4-propyl-2H-chromen-2-one (CAS 19225-02-6) is a coumarin derivative with well-defined chemical properties and a straightforward synthetic route. While specific biological data for this compound is limited, the known pharmacological profile of related 7-hydroxycoumarins suggests its potential as an antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides a foundation for researchers and drug development professionals to initiate further investigation into the therapeutic potential of this and related compounds. The detailed protocols and hypothesized mechanisms of action offer a starting point for exploring its unique biological properties.

References

Methylation of 7-hydroxy-4-propyl-2H-chromen-2-one to 7-methoxy-4-propyl-2H-chromen-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical methylation of 7-hydroxy-4-propyl-2H-chromen-2-one to its 7-methoxy derivative. The O-methylation of the phenolic hydroxyl group on the coumarin scaffold is a critical transformation in medicinal chemistry and drug development, often employed to modify the compound's pharmacokinetic and pharmacodynamic properties. This document details established experimental protocols, presents quantitative data for reaction efficiency, and visualizes the chemical workflow and logic.

Reaction Overview

The core transformation is the O-methylation of the hydroxyl group at the C7 position of the coumarin ring. This is a nucleophilic substitution reaction where the phenoxide ion, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile, attacking the methyl group of a methylating agent.

Figure 1: General reaction scheme for O-methylation.

Experimental Protocols

Two primary methods for the methylation of phenolic hydroxyl groups are presented below. Method A employs a traditional, highly reactive methylating agent, while Method B utilizes a more environmentally benign "green" reagent.

Method A: Methylation using Dimethyl Sulfate (DMS)

Dimethyl sulfate is a potent methylating agent that provides high yields but is also highly toxic and requires careful handling.

Protocol:

  • Dissolution: Dissolve 7-hydroxy-4-propyl-2H-chromen-2-one (1.0 eq.) in acetone (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.) to the solution. The mixture will be a suspension.

  • Reagent Addition: Add dimethyl sulfate ((CH₃)₂SO₄) (1.2-1.5 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with fresh acetone.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude solid in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Recrystallization: Recrystallize the crude product from a solvent system such as ethanol/water to obtain pure 7-methoxy-4-propyl-2H-chromen-2-one.

Method B: Green Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is a non-toxic, environmentally friendly alternative to traditional methylating agents.[1][2] This method often requires a phase-transfer catalyst (PTC) to achieve high yields under milder conditions.[3]

Protocol:

  • Setup: To a stirred reactor equipped with a reflux condenser, add 7-hydroxy-4-propyl-2H-chromen-2-one (1.0 eq.), anhydrous potassium carbonate (K₂CO₃) (2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Reagent and Solvent: Add dimethyl carbonate (DMC), which acts as both the methylating agent and the solvent (10-20 mL per gram of substrate).[4]

  • Reaction: Heat the mixture to 90-100°C and maintain for 5-8 hours. The reaction can be conducted at atmospheric pressure.[3] Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture and filter to recover the solid potassium carbonate.

  • Purification: Evaporate the excess DMC under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1N HCl) to remove the PTC, followed by washing with water and brine.[3][4]

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting solid can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Experimental_Workflow A 1. Setup Dissolve substrate, add base (and PTC for Method B) B 2. Reagent Addition Add methylating agent (DMS or DMC) A->B C 3. Reaction Heat under reflux (50-100°C, 3-8h) B->C D 4. Monitoring Track progress with TLC C->D Is reaction complete? D->C No E 5. Workup Cool, filter solids, evaporate solvent D->E Yes F 6. Extraction & Washing Dissolve in organic solvent, wash with water/brine E->F G 7. Drying & Concentration Dry organic layer (Na₂SO₄), concentrate under vacuum F->G H 8. Purification Recrystallization or Chromatography G->H I 9. Analysis Characterize pure product (NMR, MS, IR) H->I Reagent_Comparison cluster_traditional Traditional Agents cluster_green Green Alternative center Methylating Agents for O-Methylation DMS Dimethyl Sulfate ((CH₃)₂SO₄) center->DMS MeI Methyl Iodide (CH₃I) center->MeI DMC Dimethyl Carbonate ((CH₃O)₂CO) center->DMC HighTox High Toxicity DMS->HighTox HighYield High Reactivity & Yield DMS->HighYield SaltWaste Inorganic Salt Waste DMS->SaltWaste MeI->HighTox MeI->HighYield MeI->SaltWaste DMC->HighYield LowTox Low Toxicity DMC->LowTox Green Environmentally Benign DMC->Green Slower Slower Reactivity (Requires Catalyst/Heat) DMC->Slower

References

The Therapeutic Potential of 7-methoxy-4-propyl-2H-chromen-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

7-methoxy-4-propyl-2H-chromen-2-one is a coumarin derivative with a chemical structure that suggests potential therapeutic applications. While direct experimental data on this specific compound is limited, a comprehensive analysis of structurally related coumarins provides a strong basis for predicting its pharmacological profile. This whitepaper explores the therapeutic potential of this compound by examining the synthesis, biological activities, and mechanisms of action of analogous compounds. We will delve into its potential as an anti-inflammatory, neuroprotective, and anticancer agent, as well as an acetylcholinesterase inhibitor. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the further investigation of this promising molecule.

Introduction

Coumarins are a large class of benzopyrone compounds found in many plants, and they are known for a wide range of pharmacological activities, including anti-inflammatory, anticoagulant, antibacterial, and anticancer effects.[1] The basic coumarin scaffold can be extensively modified, and the nature and position of substituents on the benzopyrone ring significantly influence the biological activity. The compound this compound possesses two key structural features: a methoxy group at the 7-position and a propyl group at the 4-position. These features are present in other coumarins with demonstrated therapeutic potential. This document will synthesize the available information on related compounds to build a comprehensive profile for this compound.

Synthesis of this compound

While a specific synthesis for this compound is not detailed in the available literature, a general and adaptable method for synthesizing 4-alkyl-7-methoxycoumarins can be inferred from established procedures like the Pechmann condensation and subsequent alkylation or the use of specific starting materials.

A plausible synthetic route would involve the Pechmann condensation of a 3-methoxyphenol with a β-ketoester bearing a propyl group.

Inferred General Synthesis Protocol

A likely synthetic pathway for 4-alkyl-7-methoxycoumarins involves the Pechmann condensation.[2]

Reaction: Condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Starting Materials:

  • 3-Methoxyphenol

  • Ethyl 2-propylacetoacetate (or a similar β-ketoester)

  • Acid catalyst (e.g., sulfuric acid, Amberlyst-15)

Procedure:

  • Equimolar amounts of 3-methoxyphenol and ethyl 2-propylacetoacetate are mixed.

  • A catalytic amount of the acid catalyst is added to the mixture.

  • The reaction mixture is heated (e.g., to 80-100 °C) with stirring for a specified duration (typically monitored by TLC).

  • Upon completion, the mixture is cooled and poured into ice water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol).

A similar methodology has been used for the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin, where 7-hydroxy-4-(2-fluorophenyl)coumarin was methylated using dimethyl sulfate and potassium carbonate in acetone.[3]

Potential Therapeutic Activities

Based on the biological activities of structurally similar coumarins, this compound is predicted to exhibit anti-inflammatory, neuroprotective, and anticancer properties, as well as acetylcholinesterase inhibitory activity.

Anti-inflammatory Activity

Numerous coumarin derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[4]

Coumarins often exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-6, and IL-1β.[5] This is frequently achieved through the suppression of the NF-κB and MAPK signaling pathways.[5][6][7]

  • NF-κB Pathway: Coumarins can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, a key transcription factor for many pro-inflammatory genes.[8]

  • MAPK Pathway: Coumarins can inhibit the phosphorylation of MAPKs such as p38, ERK, and JNK, which are crucial for the expression of inflammatory mediators.[6][7]

The following table summarizes the anti-inflammatory activity of various coumarin derivatives.

CompoundCell LineTargetIC50/InhibitionReference
6,7-dimethoxy-4-methylcoumarinRAW 264.7NO ProductionSignificant inhibition at 100, 200, 400 µM[7]
6,7-dimethoxy-4-methylcoumarinRAW 264.7PGE2 ProductionSignificant inhibition at 100, 200, 400 µM[7]
4-hydroxy-7-methoxycoumarinRAW 264.7NO ProductionSignificant reduction at 0.3, 0.6, 0.9, 1.2 mM[5]
4-hydroxy-7-methoxycoumarinRAW 264.7PGE2 ProductionSignificant reduction at 0.3, 0.6, 0.9, 1.2 mM[5]

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Assay:

  • The production of NO is measured by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.

Prostaglandin E2 (PGE2) Assay:

  • PGE2 levels in the culture medium are determined using an enzyme-linked immunosorbent assay (ELISA) kit.

Western Blot Analysis:

  • To assess the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE.

  • Proteins are transferred to a PVDF membrane and probed with specific antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK.

AChE_Workflow start Start prepare Prepare Reagents (Buffer, AChE, DTNB, Substrate) start->prepare dispense Dispense Reagents into 96-well Plate (Buffer, Compound, AChE) prepare->dispense incubate1 Incubate dispense->incubate1 add_substrate Add Substrate and DTNB incubate1->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end Anticancer_Pathway cluster_PI3K PI3K/Akt Pathway Coumarin This compound (Predicted) PI3K PI3K Coumarin->PI3K Inhibits (Predicted) Apoptosis Apoptosis Coumarin->Apoptosis Induces (Predicted) Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Methodological & Application

Application Notes and Protocols for 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the synthesis and biological evaluation of 7-methoxy-4-propyl-2H-chromen-2-one, a coumarin derivative with demonstrated antioxidant potential.

Introduction

This compound belongs to the coumarin class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This particular derivative has been identified as a potent antioxidant agent based on theoretical and in-vitro studies. These notes are intended to guide researchers in its synthesis and in the evaluation of its antioxidant properties.

Chemical and Physical Properties

PropertyValue
Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
IUPAC Name This compound
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO, ethanol, and acetone.

Biological Activity: Antioxidant Potential

Theoretical and experimental studies have highlighted the antioxidant capabilities of this compound. Molecular docking studies have indicated its potential to interact with and inhibit key enzymes involved in oxidative stress.

Molecular Docking Data

The interaction of this compound with several antioxidant enzymes has been evaluated through molecular docking studies, with the following docking scores reported[1]:

Target EnzymePDB IDDocking Score (kcal/mol)
Bovine Superoxide Dismutase--7.94
Human Peroxiredoxin-5--5.78
Bovine Xanthine Oxidase--11.13

These scores suggest a strong binding affinity, particularly with bovine xanthine oxidase, indicating a potential mechanism for its antioxidant effect.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Pechmann condensation followed by a methylation reaction.

Step 1: Pechmann Condensation for the Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one

This step involves the acid-catalyzed reaction of 3-methoxyphenol with ethyl butyrylacetate.

Materials:

  • 3-Methoxyphenol

  • Ethyl butyrylacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine one equivalent of 3-methoxyphenol with 1.2 equivalents of ethyl butyrylacetate.

  • Cool the mixture in an ice bath.

  • Slowly add 5-10 equivalents of concentrated sulfuric acid to the cooled mixture with constant stirring.

  • After the addition of acid, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

  • A precipitate of 7-hydroxy-4-propyl-2H-chromen-2-one will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified 7-hydroxy-4-propyl-2H-chromen-2-one.

  • Dry the purified product under vacuum.

Step 2: Methylation of 7-hydroxy-4-propyl-2H-chromen-2-one

This step involves the methylation of the hydroxyl group at the 7-position.

Materials:

  • 7-hydroxy-4-propyl-2H-chromen-2-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate (DMS) or Methyl Iodide (CH₃I)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the synthesized 7-hydroxy-4-propyl-2H-chromen-2-one in anhydrous acetone.

  • Add 2-3 equivalents of anhydrous potassium carbonate to the solution.

  • Add 1.5 equivalents of dimethyl sulfate or methyl iodide dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Methylation 3-Methoxyphenol 3-Methoxyphenol Condensation Condensation 3-Methoxyphenol->Condensation Ethyl_Butyrylacetate Ethyl_Butyrylacetate Ethyl_Butyrylacetate->Condensation H2SO4 H2SO4 H2SO4->Condensation catalyst 7-hydroxy-4-propyl-2H-chromen-2-one 7-hydroxy-4-propyl-2H-chromen-2-one Condensation->7-hydroxy-4-propyl-2H-chromen-2-one Methylation Methylation 7-hydroxy-4-propyl-2H-chromen-2-one->Methylation 7-hydroxy-4-propyl-2H-chromen-2-one->Methylation Methylating_Agent Dimethyl Sulfate or Methyl Iodide Methylating_Agent->Methylation K2CO3 K2CO3 K2CO3->Methylation base This compound This compound Methylation->this compound

Caption: Synthetic pathway for this compound.
Protocol 2: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • This compound

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trolox (positive control)

  • Methanol or DMSO (for sample dissolution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation solution: Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS radical cation solution.

  • Dilution of ABTS solution: Before the assay, dilute the ABTS radical cation solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution of this compound in methanol or DMSO. Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control, Trolox.

  • Assay:

    • Add 10 µL of each sample dilution (or Trolox) to the wells of a 96-well microplate.

    • Add 190 µL of the diluted ABTS radical cation solution to each well.

    • Incubate the plate at room temperature for 6 minutes in the dark.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the ABTS solution without the sample, and Abs_sample is the absorbance of the ABTS solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the ABTS radicals) by plotting the percentage of inhibition against the sample concentration.

Protocol 3: Galvinoxyl Radical Scavenging Assay

This assay evaluates the hydrogen-donating antioxidant capacity of the compound using the stable galvinoxyl free radical.

Materials:

  • This compound

  • Galvinoxyl radical solution (0.1 mM in methanol)

  • Methanol

  • Butylated hydroxytoluene (BHT) or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of test concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well microplate, add 40 µL of each sample dilution (or positive control) to the wells.

    • Add 160 µL of the 0.1 mM galvinoxyl radical solution to each well.

    • Incubate the plate at room temperature in the dark for 120 minutes.

  • Measurement: Measure the absorbance at 428 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the galvinoxyl solution with methanol instead of the sample, and Abs_sample is the absorbance of the galvinoxyl solution with the sample.

  • Determine the IC₅₀ value from a plot of scavenging percentage against concentration.

Antioxidant_Assay_Workflow cluster_assays Antioxidant Activity Evaluation cluster_abts ABTS Assay cluster_galvinoxyl Galvinoxyl Assay Compound This compound ABTS_Incubation Incubate with Compound Compound->ABTS_Incubation Galvinoxyl_Incubation Incubate with Compound Compound->Galvinoxyl_Incubation ABTS_Radical ABTS•+ solution ABTS_Radical->ABTS_Incubation ABTS_Measurement Measure Absorbance at 734 nm ABTS_Incubation->ABTS_Measurement IC50_Calculation Determine IC50 values ABTS_Measurement->IC50_Calculation Calculate Galvinoxyl_Radical Galvinoxyl• solution Galvinoxyl_Radical->Galvinoxyl_Incubation Galvinoxyl_Measurement Measure Absorbance at 428 nm Galvinoxyl_Incubation->Galvinoxyl_Measurement Galvinoxyl_Measurement->IC50_Calculation Calculate

Caption: Workflow for in-vitro antioxidant assays.

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, its antioxidant activity suggests potential interaction with pathways regulated by oxidative stress. The docking studies indicate a direct interaction with antioxidant enzymes, which is a key mechanism for mitigating cellular damage caused by reactive oxygen species (ROS).

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Neutralization ROS Neutralization ROS->Neutralization Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Xanthine Oxidase) Antioxidant_Enzymes->Neutralization Compound This compound Compound->Antioxidant_Enzymes Inhibition/Modulation Neutralization->Cellular_Damage Prevents

References

Application Notes and Protocols for the Quantification of 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 7-methoxy-4-propyl-2H-chromen-2-one, a coumarin derivative, in various matrices. The protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a substituted coumarin. Coumarins are a class of benzopyrone compounds, many of which exhibit significant biological activities and are used in pharmaceuticals and as fragrances. Accurate and precise quantification of this compound is crucial for research, quality control, and pharmacokinetic studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence (FLD) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure

To visually represent the target analyte, the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Analytical Methods

The following sections detail the protocols and expected performance for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of coumarin derivatives. Both UV and fluorescence detection can be employed, with fluorescence detection generally offering higher sensitivity and selectivity.

Principle: This method separates the analyte from a sample matrix on a reversed-phase column, and the compound is detected based on its ultraviolet absorbance. Based on data for similar 7-methoxycoumarins, a detection wavelength of approximately 320-330 nm is recommended.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:

      • 0-2 min: 20% Acetonitrile

      • 2-15 min: 20% to 80% Acetonitrile

      • 15-17 min: 80% Acetonitrile

      • 17-18 min: 80% to 20% Acetonitrile

      • 18-25 min: 20% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 321 nm.[1]

  • Sample Preparation:

    • For solid samples (e.g., plant material, tablets), extract a known weight with methanol or ethanol using ultrasonication or shaking.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • For liquid samples (e.g., plasma, cosmetic lotions), a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge may be necessary to remove interfering matrix components.

Principle: This method offers enhanced sensitivity and selectivity by utilizing the native fluorescence of the coumarin ring. The analyte is excited at a specific wavelength, and the emitted light at a longer wavelength is detected. For 7-methoxycoumarins, excitation is typically around 310-360 nm, and emission is in the range of 390-460 nm.[2][3]

Experimental Protocol:

  • Instrumentation: An HPLC system as described for HPLC-UV, but with a fluorescence detector.

  • Chromatographic Conditions: The same chromatographic conditions as for the HPLC-UV method can be used.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 310 nm.[2]

    • Emission Wavelength: 390 nm.[2]

  • Sample Preparation: The same sample preparation procedures as for HPLC-UV can be applied. Due to the higher sensitivity of fluorescence detection, smaller sample amounts or greater dilution may be possible.

Quantitative Data Summary for HPLC Methods (Based on Structurally Similar Coumarins)

The following table summarizes typical validation parameters for the HPLC analysis of coumarin derivatives. These values can be used as a benchmark for the method validation of this compound.

ParameterHPLC-UVHPLC-FLDHPLC-MS/MS
Linearity Range 0.1 - 10 µg/mL[4]2.5 x 10⁻⁶ - 1.0 x 10⁻⁴ mol/L[2]5 - 500 ng/mL[5]
Correlation Coefficient (r²) > 0.999[4]0.998[2]> 0.999[6]
Limit of Detection (LOD) 0.1 µg/mL[7]1 ng/mL[8]0.5 - 1.7 µg/kg[6]
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL[4]2.54 µg/mL[1]1.7 - 5.2 µg/kg[6]
Accuracy (Recovery) 98.1 - 102.0%[7]97.5 - 103.3%[9]69.6 - 95.1%[6]
Precision (RSD) < 2%[7]< 5.5%[9]< 5.3%[6]

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing extraction Extraction (e.g., Methanol) centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration injection Autosampler Injection filtration->injection separation C18 Column Separation injection->separation detection UV or Fluorescence Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for HPLC-based quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For coumarin analysis, derivatization is typically not required. The compound is separated in a gas chromatograph and then detected by a mass spectrometer, which provides high selectivity and structural information.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for this compound would need to be determined from a full scan acquisition of a standard.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with a non-polar solvent like ethyl acetate or hexane.

    • For complex matrices, a solid-phase extraction (SPE) clean-up step using a silica or C18 cartridge may be necessary.

    • Concentrate the extract under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) before injection.

Quantitative Data Summary for GC-MS (Based on Structurally Similar Coumarins)

ParameterGC-MS
Linearity Range Not specified, but good linearity is expected.
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 12.5 - 21.2 µg/kg
Limit of Quantification (LOQ) 41.6 - 70.0 µg/kg
Accuracy (Recovery) 72.7 - 86.6%
Precision (RSD) < 5.1%
(Data adapted from a method for 7-methoxycoumarin in cigarettes)

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Liquid-Liquid or Solid-Phase Extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution concentration->reconstitution injection GC Injection reconstitution->injection separation Capillary Column Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for GC-MS based quantification.

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and selectivity, HPLC with fluorescence detection or GC-MS are the recommended techniques. It is important to note that the provided protocols and performance data are based on structurally similar compounds and must be validated for the specific analysis of this compound in the user's laboratory to ensure accuracy and reliability.

References

Application Notes and Protocols: 7-methoxy-4-propyl-2H-chromen-2-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxy-4-propyl-2H-chromen-2-one is a fluorescent probe belonging to the coumarin family of dyes. Coumarins are widely utilized in biological research due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local microenvironment. These characteristics make them valuable tools for a variety of fluorescence microscopy applications, including cell staining and the development of biosensors. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.

Physicochemical and Fluorescent Properties

While specific quantitative data for this compound is not extensively documented in publicly available literature, the properties of closely related 7-methoxy-4-alkylcoumarins can provide a strong basis for its application. The following table summarizes the known properties of a relevant analog, 7-methoxy-4-methylcoumarin, which can be used as a starting point for experimental design.

PropertyValue (for 7-methoxy-4-methylcoumarin)Notes
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Excitation Maximum (λex) ~355 nmTypically in the UV-A range.
Emission Maximum (λem) ~405 nmEmits in the blue region of the visible spectrum.
Solubility Soluble in DMSO, chloroformPrepare stock solutions in an organic solvent.
Storage Store at -20°C, protected from light and moistureStable for at least 2 years under proper storage conditions.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based fluorescence microscopy. Optimization of staining concentrations and incubation times is recommended for specific cell types and experimental conditions.

I. Preparation of Stock Solution
  • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

II. Live Cell Staining Protocol
  • Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) to the desired confluency.

  • Prepare a fresh working solution of the probe by diluting the stock solution in a serum-free medium or a buffered salt solution (e.g., PBS or HBSS) to a final concentration in the range of 1-20 µM. The optimal concentration should be determined empirically.

  • Remove the culture medium from the cells and wash once with the buffered salt solution.

  • Add the working solution to the cells and incubate at 37°C for 15-60 minutes. The incubation time will vary depending on the cell type and experimental goals.

  • Remove the staining solution and wash the cells two to three times with the buffered salt solution.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Proceed with imaging.

III. Fixed Cell Staining Protocol
  • Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilize the cells if intracellular targets are to be stained (e.g., with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).

  • Wash the cells three times with PBS.

  • Incubate the cells with the staining solution (1-20 µM in PBS) for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound probe.

  • Mount the coverslips with an appropriate mounting medium.

  • Image the stained cells.

Microscopy and Imaging Guidelines

  • Excitation Source: A UV light source, such as a mercury lamp with a DAPI filter set or a 350-360 nm laser line, is suitable for excitation.

  • Emission Filter: A standard DAPI emission filter (e.g., 420-470 nm) should be appropriate for collecting the blue fluorescence signal.

  • Imaging Mode: Epifluorescence or confocal microscopy can be used. Confocal microscopy will provide better rejection of out-of-focus light and improved image resolution.

  • Controls: It is essential to include unstained control samples to assess the level of cellular autofluorescence.

Signaling Pathways and Applications

Coumarin derivatives are often utilized as environmentally sensitive probes. The fluorescence of 7-alkoxycoumarins can be sensitive to the polarity of their microenvironment. This property can be exploited to study changes in cellular compartments or to develop probes for specific enzymatic activities where the cleavage of the probe leads to a change in its fluorescence. For example, some coumarin derivatives are used as fluorogenic substrates for cytochrome P450 enzymes.[2] Upon enzymatic cleavage, a fluorescent product is released, allowing for the quantification of enzyme activity.

Diagrams

experimental_workflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-20 µM in Media/Buffer) prep_stock->prep_working Dilute add_probe Incubate with Probe (15-60 min) prep_working->add_probe Add to Cells cell_culture Culture Cells cell_culture->add_probe wash_cells Wash Cells add_probe->wash_cells acquire_images Fluorescence Microscopy (Ex: ~355 nm, Em: ~405 nm) wash_cells->acquire_images Mount & Image analyze_data Image Analysis acquire_images->analyze_data signaling_pathway_concept probe This compound (Low Fluorescence) enzyme Cellular Enzyme (e.g., Cytochrome P450) probe->enzyme Substrate product 7-hydroxy-4-propyl-2H-chromen-2-one (High Fluorescence) enzyme->product Metabolism detection Fluorescence Detection product->detection

References

Application Notes and Protocols for the Synthesis of 4-Propyl-7-Methoxycoumarin via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of 4-propyl-7-methoxycoumarin using the Pechmann condensation reaction. This method offers a straightforward approach to coumarin synthesis, a scaffold of significant interest in medicinal chemistry and materials science.

Introduction

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1] The reaction proceeds through a series of steps including transesterification, intramolecular cyclization, and dehydration to form the final coumarin ring system. The versatility of this reaction allows for the synthesis of a wide variety of substituted coumarins by varying the phenol and β-ketoester starting materials.

4-Propyl-7-methoxycoumarin is a coumarin derivative with potential applications in various fields due to the pharmacological and photophysical properties associated with the coumarin nucleus. The presence of the propyl group at the 4-position and the methoxy group at the 7-position can significantly influence its biological activity and fluorescent properties.

Reaction Principle

The synthesis of 4-propyl-7-methoxycoumarin via Pechmann condensation involves the reaction of 3-methoxyphenol with a β-ketoester containing a propyl group, namely ethyl 2-oxohexanoate (also known as ethyl butyrylacetate), in the presence of an acid catalyst.

General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 4-propyl-7-methoxycoumarin via Pechmann Condensation.

Experimental Protocols

Materials:

  • 3-Methoxyphenol

  • Ethyl 2-oxohexanoate (Ethyl butyrylacetate)

  • Acid catalyst (e.g., Amberlyst-15, concentrated Sulfuric Acid, or a Lewis acid like ZnCl₂)

  • Ethanol (for recrystallization)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyphenol (1.0 equivalent) and ethyl 2-oxohexanoate (1.0-1.2 equivalents).

  • Catalyst Addition: Carefully add the acid catalyst. For solid catalysts like Amberlyst-15, a weight percentage (e.g., 10-20 wt% relative to the phenol) is typically used. For liquid acids like concentrated sulfuric acid, a catalytic amount (e.g., a few drops to 0.5 equivalents) should be added cautiously while cooling the reaction mixture in an ice bath.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 120°C) and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • If a solid catalyst was used, it can be removed by filtration.

    • If a liquid acid was used, carefully pour the reaction mixture into a beaker of ice-cold water. A precipitate of the crude product may form.

    • If an oil forms, or to extract the product from the aqueous mixture, use a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: The optimal catalyst, temperature, and reaction time will need to be determined empirically for this specific transformation.

Data Presentation

Since direct experimental data for 4-propyl-7-methoxycoumarin is scarce in the literature, the following table presents characterization data for a closely related and commonly synthesized coumarin, 7-methoxy-4-methylcoumarin, to provide an expected analytical profile.[3][4][5]

Table 1: Characterization Data for 7-Methoxy-4-methylcoumarin

PropertyValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Melting Point 159-161 °C
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.68 (d, J=8.8 Hz, 1H), 6.96 (dd, J=8.8, 2.4 Hz, 1H), 6.86 (d, J=2.4 Hz, 1H), 6.18 (s, 1H), 3.84 (s, 3H), 2.39 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 162.2, 160.5, 155.4, 153.9, 126.5, 112.8, 112.1, 110.1, 100.9, 56.0, 18.2
Mass Spectrum (EI) m/z (%): 190 (M+, 100), 162, 131, 103, 77

Visualizations

Pechmann Condensation Mechanism

The following diagram illustrates the generally accepted mechanism of the Pechmann condensation.

Pechmann_Condensation Phenol 3-Methoxyphenol Intermediate2 Transesterification Product Phenol->Intermediate2 Ketoester Ethyl 2-oxohexanoate Intermediate1 Protonated Ketoester Ketoester->Intermediate1 + H+ Catalyst Acid Catalyst (H+) Intermediate1->Intermediate2 Transesterification Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Electrophilic Aromatic Substitution Intermediate4 Dehydrated Intermediate Intermediate3->Intermediate4 - H₂O (Dehydration) Product 4-Propyl-7-methoxycoumarin Intermediate4->Product - H+

Pechmann condensation mechanism for coumarin synthesis.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of 4-propyl-7-methoxycoumarin.

Experimental_Workflow Start Start Mixing Mix 3-Methoxyphenol, Ethyl 2-oxohexanoate, and Acid Catalyst Start->Mixing Reaction Heat and Stir (Monitor by TLC) Mixing->Reaction Workup Work-up (Quench, Extract, Dry) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, mp) Purification->Characterization End End Product: 4-Propyl-7-methoxycoumarin Characterization->End

References

Application Note and Protocol for the Purification of 7-methoxy-4-propyl-2H-chromen-2-one by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxy-4-propyl-2H-chromen-2-one is a coumarin derivative of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds. Coumarins are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The purity of such compounds is of paramount importance for accurate biological evaluation and potential therapeutic applications. This document provides detailed protocols for the purification of this compound from a crude synthetic mixture using both flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Chromatographic Purification Strategies

The choice of chromatographic method depends on the scale of purification and the desired final purity. Flash column chromatography is suitable for purifying larger quantities of the crude product, while preparative HPLC is ideal for obtaining highly pure material for biological assays.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers higher resolution and purity compared to flash chromatography. It is particularly useful for the final polishing step to isolate the target compound at purities exceeding 98%. Reversed-phase chromatography, utilizing a C18 stationary phase, is commonly employed for the separation of coumarin derivatives.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel and load it carefully onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation:

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phasen-Hexane/Ethyl Acetate Gradient
Typical Rf0.4 (in 80:20 Hexane:Ethyl Acetate)
Expected Purity>95%
Expected Recovery70-85%
Protocol 2: Purification by Preparative HPLC

This protocol is for the final purification of this compound to achieve high purity.

Materials:

  • Partially purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the partially purified compound in the initial mobile phase. Filter the solution through a 0.45 µm filter.

  • Method Development (Analytical Scale): Optimize the separation on an analytical HPLC system to determine the ideal mobile phase composition and gradient.

  • Preparative Run: Scale up the optimized method to the preparative HPLC system.

  • Elution: Elute the compound using a gradient of acetonitrile in water. A typical gradient could be from 40% to 80% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Data Presentation:

ParameterValue
Stationary PhaseC18 (e.g., 10 µm, 250 x 21.2 mm)
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate15-20 mL/min
DetectionUV at 320 nm
Expected Purity>99%
Expected Recovery80-90%

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (this compound) FlashChrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->FlashChrom PartiallyPure Partially Purified Product (>95% Purity) FlashChrom->PartiallyPure PrepHPLC Preparative HPLC (C18, ACN/H2O) PartiallyPure->PrepHPLC HighlyPure Highly Purified Product (>99% Purity) PrepHPLC->HighlyPure Analysis Purity Analysis (Analytical HPLC) HighlyPure->Analysis AntiInflammatoryPathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory induces Coumarin 7-methoxy-4-propyl- 2H-chromen-2-one Coumarin->ERK inhibits Coumarin->JNK inhibits Coumarin->IKK inhibits

Application Notes and Protocols: 7-methoxy-4-propyl-2H-chromen-2-one as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a well-established class of fluorophores widely utilized in the development of fluorescent probes for biological and environmental applications.[1][][3] Their advantageous properties, including high quantum yields, good photostability, and sensitivity to the microenvironment, make them ideal candidates for cellular imaging.[][4] The core benzopyran-2-one structure of coumarins can be readily modified with various functional groups to modulate their photophysical properties and to introduce specificity for particular analytes or cellular compartments.[][3]

This document provides detailed application notes and protocols for the use of a specific coumarin derivative, 7-methoxy-4-propyl-2H-chromen-2-one , as a fluorescent probe for cell imaging. While direct and extensive literature on this particular compound is emerging, its structural similarity to other well-characterized coumarin probes allows for the extrapolation of its likely properties and applications. These notes are intended to serve as a comprehensive guide for researchers interested in exploring the potential of this novel probe.

Physicochemical and Fluorescent Properties

The fluorescent properties of coumarin derivatives are highly dependent on their substitution pattern. The presence of an electron-donating group at the 7-position, such as a methoxy group, and a substituent at the 4-position generally results in favorable photophysical characteristics.[5] The expected properties of this compound are summarized in the table below, based on data from structurally similar coumarins.

PropertyPredicted Value/CharacteristicReference
Molecular Formula C₁₃H₁₄O₃General Chemical Knowledge
Molecular Weight 218.25 g/mol General Chemical Knowledge
Excitation Maximum (λex) ~350 - 380 nm[]
Emission Maximum (λem) ~400 - 450 nm (blue fluorescence)[]
Stokes Shift ~50 - 100 nm[4]
Quantum Yield (Φ) Moderate to High in non-polar environments[][4]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous mediaGeneral Chemical Knowledge
Cell Permeability Expected to be cell-permeable due to its relatively small size and lipophilicity[]

Proposed Applications in Cell Imaging

Given its predicted properties, this compound is a promising candidate for various cell imaging applications:

  • General Cytoplasmic and Membrane Staining: Due to its lipophilic nature, the probe is likely to accumulate in the cytoplasm and associate with intracellular membranes, allowing for visualization of cell morphology and dynamics.

  • Microenvironment Polarity Sensing: The fluorescence of many coumarin dyes is sensitive to the polarity of their microenvironment.[] This property could be exploited to study changes in cellular polarity associated with different physiological or pathological states.

  • Scaffold for Targeted Probes: The 4-propyl group can be further functionalized to attach recognition moieties for specific cellular targets, such as organelles, enzymes, or specific ions.[1][3] For instance, incorporating a chelating group could render the probe sensitive to specific metal ions.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in live-cell imaging. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.

Preparation of Stock Solution
  • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a 1-10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Cell Culture and Staining
  • Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture under appropriate conditions until they reach the desired confluency.

  • Prepare a working solution of the probe by diluting the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS, HBSS) to the desired final concentration (typically in the range of 1-10 µM).

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.

  • Add fresh, warm culture medium or imaging buffer to the cells.

Fluorescence Microscopy and Image Acquisition
  • Place the imaging vessel on the stage of a fluorescence microscope equipped with appropriate filters for blue fluorescence.

  • Excite the probe using a light source corresponding to its excitation maximum (e.g., a 365 nm or 375 nm laser line or a DAPI filter set).

  • Collect the emitted fluorescence using a filter set appropriate for the emission maximum (e.g., a 450/50 nm bandpass filter).

  • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

  • Optimize imaging parameters such as exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_handling Cell Handling cluster_imaging Imaging stock_solution Prepare Stock Solution (1-10 mM in DMSO) working_solution Prepare Working Solution (1-10 µM in medium) stock_solution->working_solution stain_cells Incubate with Probe (15-60 min) working_solution->stain_cells seed_cells Seed Cells on Imaging Dish wash_cells1 Wash Cells with PBS seed_cells->wash_cells1 wash_cells1->stain_cells wash_cells2 Wash Cells to Remove Unbound Probe stain_cells->wash_cells2 add_media Add Fresh Imaging Medium wash_cells2->add_media microscopy Fluorescence Microscopy (e.g., DAPI channel) add_media->microscopy image_acquisition Image Acquisition and Analysis microscopy->image_acquisition

Caption: Experimental workflow for live-cell imaging with this compound.

potential_application_pathway cluster_probe Probe Design cluster_cellular_process Cellular Process cluster_detection Detection Mechanism base_probe This compound functionalized_probe Functionalized Probe (e.g., with boronate ester) base_probe->functionalized_probe Modification quenched_probe Probe (Low Fluorescence) functionalized_probe->quenched_probe cellular_stress Cellular Stress (e.g., inflammation) ros_production Increased ROS Production (e.g., H₂O₂) cellular_stress->ros_production reaction Reaction with ROS ros_production->reaction quenched_probe->reaction fluorescent_product Fluorescent Product (High Fluorescence) reaction->fluorescent_product

Caption: Conceptual pathway for a modified probe to detect reactive oxygen species (ROS).

Conclusion

This compound holds promise as a novel fluorescent probe for cell imaging. Its predicted photophysical properties and cell permeability make it a suitable candidate for visualizing cellular structures and for serving as a scaffold for the development of more sophisticated, targeted probes. The protocols and information provided herein offer a solid foundation for researchers to begin exploring the utility of this compound in their specific areas of interest, from basic cell biology to drug discovery. Further characterization of its photophysical properties in various cellular environments will be crucial for unlocking its full potential as a tool for biological imaging.

References

Protocol for the Dissolution of 7-methoxy-4-propyl-2H-chromen-2-one for Assay Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-methoxy-4-propyl-2H-chromen-2-one is a coumarin derivative of interest in various biological assays due to the diverse pharmacological activities exhibited by this class of compounds. Accurate and reproducible assay results are critically dependent on the proper dissolution and handling of the test compound. This document provides a detailed protocol for the solubilization of this compound to prepare stock solutions suitable for a range of in vitro and in vivo experimental settings.

Materials and Reagents

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity

  • Ethanol (EtOH), absolute

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Solubility Data

The selection of an appropriate solvent is paramount for preparing a homogenous stock solution and ensuring compound stability. Based on data from structurally similar coumarin derivatives, the following table summarizes the recommended solvents and their approximate solubility for this compound.

SolventApproximate SolubilityRemarks
Dimethyl sulfoxide (DMSO)≥ 25 mg/mLRecommended primary solvent for high concentration stock solutions.
Dimethylformamide (DMF)≥ 30 mg/mLAn alternative to DMSO, suitable for high concentration stocks.
Ethanol (EtOH)≥ 10 mg/mLSuitable for lower concentration stock solutions.
1:2 mixture of DMSO:PBS (pH 7.2)~0.3 mg/mLFor preparing working solutions from a DMSO stock. Aqueous solutions are not recommended for long-term storage.

Note: The solubility values are based on data for 7-methoxy-4-(trifluoromethyl)coumarin and should be considered as a starting point. Empirical determination of the solubility of this compound in your specific batch and solvent is recommended.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 218.25 g/mol .

  • Weighing the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.18 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the weighed compound in a sterile tube. For 2.18 mg, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not fully dissolve, gentle warming in a water bath to 37°C for 5-10 minutes can be applied.

    • Alternatively, sonication in an ultrasonic bath for a short period can aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the solution should be used within 6 months; at -20°C, it should be used within 1 month.

Preparation of Working Solutions

For most biological assays, the high-concentration stock solution needs to be diluted to the final desired concentration in an aqueous buffer or cell culture medium.

  • Intermediate Dilution (Optional): Depending on the final concentration, it may be necessary to perform an intermediate dilution of the DMSO stock solution in the assay buffer.

  • Final Dilution: Add the required volume of the DMSO stock solution (or intermediate dilution) to the final volume of the assay buffer or cell culture medium.

  • Mixing: Immediately and thoroughly mix the solution by vortexing or gentle inversion to avoid precipitation of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system under investigation (typically ≤ 0.5%).

  • Stability in Aqueous Solution: Aqueous working solutions of coumarin derivatives are often not stable for long periods. It is recommended to prepare fresh working solutions for each experiment and avoid storing them for more than one day.

Logical Workflow for Solvent Selection and Solution Preparation

The following diagram illustrates the decision-making process for preparing solutions of this compound for biological assays.

G start Start: Need to dissolve This compound stock_choice Determine required stock concentration start->stock_choice high_conc High Concentration Stock (e.g., ≥10 mM) stock_choice->high_conc High low_conc Lower Concentration Stock (<10 mM) stock_choice->low_conc Low dmso Use DMSO as solvent high_conc->dmso etoh Consider Ethanol as solvent low_conc->etoh dissolve Weigh compound and add solvent. Vortex to dissolve. Optional: Warm to 37°C or sonicate. dmso->dissolve etoh->dissolve store Aliquot and store stock solution at -20°C or -80°C dissolve->store prepare_working Prepare fresh working solution by diluting stock in aqueous buffer/ cell culture medium store->prepare_working assay Use immediately in assay prepare_working->assay

Caption: Workflow for dissolving this compound.

Signaling Pathway Considerations

While a specific signaling pathway for this compound is not detailed here, coumarin derivatives are known to interact with a multitude of cellular targets. When designing experiments, it is crucial to consider the potential for off-target effects and to include appropriate controls. The diagram below represents a generic experimental workflow for assessing the impact of a test compound on a hypothetical signaling pathway.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis compound 7-methoxy-4-propyl- 2H-chromen-2-one (Dissolved) treatment Treat cells with compound (and vehicle control) compound->treatment cells Cell Culture cells->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot for Phospho-Proteins protein_quant->western_blot reporter_assay Reporter Gene Assay protein_quant->reporter_assay analysis Quantify protein levels/ reporter activity western_blot->analysis reporter_assay->analysis conclusion Conclusion on pathway modulation analysis->conclusion

Caption: Experimental workflow for pathway analysis.

Application Notes: Antimicrobial Activity Screening of 7-Methoxy-4-propyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumarins are a significant class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.[1] The 7-methoxy-4-propyl-2H-chromen-2-one scaffold represents a promising starting point for the development of novel antimicrobial agents. Structural modifications to this core can lead to derivatives with enhanced potency and a broader spectrum of activity against clinically relevant pathogens.[2] These application notes provide detailed protocols for the systematic screening of this compound derivatives to evaluate their antimicrobial efficacy.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the fields of medicinal chemistry, microbiology, and drug development who are engaged in the discovery and evaluation of new antimicrobial compounds.

General Considerations

  • Solubility: Coumarin derivatives can have limited aqueous solubility. It is crucial to select an appropriate solvent, such as dimethyl sulfoxide (DMSO), for the preparation of stock solutions.[3] The final concentration of the solvent in the assay medium should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on microbial growth. A solvent control should always be included in the experiments.

  • Controls: The inclusion of positive and negative controls is essential for the validation of experimental results. A well-characterized antibiotic (e.g., ciprofloxacin for bacteria, nystatin for fungi) should be used as a positive control, while the solvent used to dissolve the test compounds should serve as a negative control.[4]

  • Standardization of Inoculum: The density of the microbial inoculum must be standardized to ensure reproducibility. The McFarland turbidity standard (commonly 0.5) is a widely accepted method for adjusting the inoculum to a specific cell density (approximately 1 x 10⁸ CFU/mL).[5]

  • Aseptic Techniques: All procedures must be performed under sterile conditions to prevent contamination, which could lead to erroneous results.

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

The agar well diffusion method is a widely used technique for the preliminary evaluation of the antimicrobial activity of test compounds.[6][7] It provides a qualitative assessment of antimicrobial efficacy based on the formation of an inhibition zone.

Materials

  • Mueller-Hinton Agar (MHA) for bacteria[5]

  • Sabouraud Dextrose Agar (SDA) for fungi[5]

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Test derivatives of this compound

  • Positive control antibiotic (e.g., Ciprofloxacin, Nystatin)

  • Negative control (e.g., DMSO)

  • Bacterial and fungal strains

Procedure

  • Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match the 0.5 McFarland standard.[5]

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of the agar plate to create a lawn of microbial growth.[6]

  • Well Creation: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.[7]

  • Sample Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into the designated wells.[3][5] Also, add the positive and negative controls to their respective wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.[5]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).[6]

Interpretation of Results

The diameter of the inhibition zone is directly proportional to the susceptibility of the microorganism to the test compound. A larger zone of inhibition indicates greater antimicrobial activity. The results are typically reported as the mean diameter of the inhibition zone ± standard deviation from triplicate experiments.[8]

Protocol 2: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[10]

Materials

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Micropipettes and sterile tips

  • Test derivatives

  • Positive and negative controls

  • Microbial suspensions (0.5 McFarland standard)

  • Resazurin solution (optional, as a growth indicator)

Procedure

  • Plate Preparation: Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.[9]

  • Inoculation: Add 5 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of solvent).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. The addition of a growth indicator like resazurin can aid in the visualization of results.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is an extension of the MIC test and is used to determine the minimum concentration of an antimicrobial agent required to kill the microorganism.

Procedure

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth (i.e., at and above the MIC).

  • Spread the aliquot onto a fresh, sterile agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates under the appropriate conditions (37°C for 24h for bacteria, 30°C for 48h for fungi).

  • The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Data Presentation

The quantitative data generated from the antimicrobial screening should be summarized in a clear and structured format to facilitate comparison between different derivatives and against reference standards.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDTest MicroorganismAgar Well Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC/MFC (µg/mL)
Derivative 1Staphylococcus aureus15 ± 164128
Derivative 1Escherichia coli12 ± 0.5128>256
Derivative 1Candida albicans10 ± 1256>256
Derivative 2Staphylococcus aureus18 ± 13264
Derivative 2Escherichia coli14 ± 164128
Derivative 2Candida albicans13 ± 0.5128256
CiprofloxacinStaphylococcus aureus25 ± 112
CiprofloxacinEscherichia coli28 ± 20.51
NystatinCandida albicans22 ± 148
DMSOAll Strains0>256>256

Data are presented as mean ± standard deviation for n=3. This table contains example data.

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis Compound Test Compounds (this compound derivatives) AgarWell Agar Well Diffusion (Qualitative Screening) Compound->AgarWell Microbes Microbial Strains (Bacteria & Fungi) Microbes->AgarWell Media Culture Media (Agar & Broth) Media->AgarWell Zone Measure Zone of Inhibition AgarWell->Zone Primary Hits MIC_Assay Broth Microdilution (MIC Determination) MIC_Value Determine MIC Value MIC_Assay->MIC_Value MBC_Assay Subculturing (MBC/MFC Determination) MBC_Value Determine MBC/MFC Value MBC_Assay->MBC_Value Zone->MIC_Assay Active Compounds Report Data Tabulation & Reporting Zone->Report MIC_Value->MBC_Assay MIC_Value->Report MBC_Value->Report

Caption: Workflow for antimicrobial activity screening of coumarin derivatives.

Hypothetical_Antimicrobial_Mechanisms cluster_cell Bacterial Cell Coumarin Coumarin Derivative Membrane Cell Membrane Disruption Coumarin->Membrane DNA_Gyrase DNA Gyrase Inhibition Coumarin->DNA_Gyrase Biofilm Biofilm Formation Inhibition Coumarin->Biofilm T3SS Type III Secretion System (T3SS) Inhibition Coumarin->T3SS Cell_Lysis Cell Lysis Membrane->Cell_Lysis Leads to DNA_Rep DNA Replication Failure DNA_Gyrase->DNA_Rep Blocks Virulence Reduced Pathogenicity Biofilm->Virulence Reduces T3SS->Virulence Reduces

Caption: Potential antimicrobial mechanisms of action for coumarin derivatives.[11]

References

Application Note & Protocol: Synthesis and Evaluation of Coumarin Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Coumarins, a significant class of naturally occurring compounds, belong to the benzopyrone family and are widely distributed in the plant kingdom.[1][2] Their core structure, 2H-1-benzopyran-2-one, serves as a privileged scaffold in medicinal chemistry, allowing for diverse functionalization.[1] Coumarin derivatives have garnered substantial attention for their broad pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[2] Notably, extensive research has highlighted their potential as potent anticancer agents, exhibiting mechanisms such as inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways in cancer cells with relatively low side effects.[2][3][4] This document provides detailed protocols for the synthesis of coumarin derivatives via common synthetic routes and for their subsequent evaluation as anticancer agents using in vitro assays.

Part 1: Common Synthetic Strategies

The synthesis of the coumarin scaffold can be achieved through several classic organic reactions. The choice of method often depends on the desired substitution pattern on the benzopyrone ring.

  • Pechmann Condensation: This is one of the most widely used methods for preparing 4-substituted coumarins. It involves the acid-catalyzed condensation of a phenol with a β-ketoester, such as ethyl acetoacetate.[5][6] The reaction first involves a transesterification followed by an intramolecular ring-closing reaction.[6] Various acids, including sulfuric acid, Lewis acids, and solid acid catalysts, can be employed.[5][6][7]

  • Knoevenagel Condensation: This method is highly effective for synthesizing coumarins substituted at the 3-position. The reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a weak base like piperidine or pyridine.[8][9][10]

  • Other Methods: Other notable synthetic routes include the Perkin reaction, Wittig reaction, and Reformatsky reaction, which provide alternative pathways to variously substituted coumarin derivatives.[5]

Part 2: Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes a standard procedure for synthesizing a simple coumarin derivative using resorcinol and ethyl acetoacetate.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Beakers, filter funnel, and filter paper

Procedure:

  • Place resorcinol (11.0 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in a 100 mL round-bottom flask.

  • Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (20 mL) dropwise with constant stirring over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir for 12-18 hours.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.

  • A solid precipitate of 7-hydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain pure, crystalline 7-hydroxy-4-methylcoumarin.

  • Dry the purified product in a desiccator. Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and melting point determination.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized coumarin derivatives

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension concentration. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized coumarin derivatives in DMSO. Make serial dilutions in the complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of coumarin derivatives. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[12]

  • Plot the cell viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[12]

Part 3: Data Presentation

The anticancer activity of coumarin derivatives is typically reported as IC₅₀ values. The table below summarizes the activity of selected coumarin derivatives against various human cancer cell lines.

Compound/Derivative IDCancer Cell LineIC₅₀ Value (µM)Reference
Compound 6e (coumarin acrolein hybrid)KB (Oral Epidermoid Carcinoma)0.39 ± 0.07[3]
Compound 5d (coumarin acrolein hybrid)A549 (Lung Carcinoma)0.70 ± 0.05[3]
Compound 33 (sulfonamide derivative)MCF-7 (Breast Adenocarcinoma)0.0088[13]
Compound 32 (pyrimidine hybrid)MCF-7 (Breast Adenocarcinoma)0.23[13]
Scopoletin–cinnamic hybridMCF-7 (Breast Adenocarcinoma)0.231[13]
Compound 4a (acetohydrazide derivative)Breast Cancer Cells1.24 - 8.68 (range)[2]
Compound 65 (4-substituted coumarin)Various Tumor Cells0.0035 - 0.0319[2]
Compound 9f (glycine conjugate)PC-3 (Prostate Cancer)14.7 ± 1.4 (µg/L)[14]
Compound 9f (glycine conjugate)MCF-7 (Breast Adenocarcinoma)16.5 ± 1.2 (µg/L)[14]

Part 4: Visualized Workflows and Pathways

Experimental and Drug Discovery Workflow

The following diagram outlines the general workflow from the synthesis of coumarin derivatives to the identification of lead compounds and subsequent mechanistic studies.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_moa Mechanism of Action Studies S1 Design & Synthesis (e.g., Pechmann, Knoevenagel) S2 Purification (Recrystallization, Chromatography) S1->S2 S3 Structural Characterization (NMR, MS, m.p.) S2->S3 B1 In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) S3->B1 Library of Coumarins B2 Calculate IC50 Values B1->B2 B3 Identify 'Hit' Compounds (Potent & Selective) B2->B3 M1 Apoptosis Assays (Flow Cytometry, Western Blot) B3->M1 Lead Compound M2 Cell Cycle Analysis B3->M2 M3 Signaling Pathway Investigation (e.g., PI3K/Akt) M1->M3 M2->M3

Caption: Workflow for synthesis and anticancer evaluation of coumarin derivatives.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Many coumarin derivatives exert their anticancer effects by inducing apoptosis.[1] A key mechanism is the inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells.[1][2] Inhibition of this pathway by coumarins leads to decreased cell proliferation and the activation of apoptotic cell death.[3][15]

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Prolif Cell Proliferation & Survival mTOR->Prolif Promotes Coumarin Coumarin Derivatives Coumarin->PI3K   Inhibits Coumarin->Akt

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by coumarin derivatives.

References

Application Notes and Protocols for 7-methoxy-4-propyl-2H-chromen-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of 7-methoxy-4-propyl-2H-chromen-2-one, based on the known biological activities of the broader 7-methoxycoumarin class of compounds. While specific data for this particular derivative is not extensively available, the core scaffold is associated with a range of promising pharmacological effects. This document outlines potential areas of investigation and provides generalized protocols for assessing the biological activity of this compound.

Introduction to this compound

This compound belongs to the coumarin family, a class of benzopyrone compounds widely distributed in nature. The 7-methoxycoumarin scaffold is a key pharmacophore known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The presence of a methoxy group at the 7-position and an alkyl substituent at the 4-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The 4-propyl group, in particular, may enhance lipophilicity, potentially improving cell membrane permeability and interaction with biological targets.

Potential Therapeutic Applications and Supporting Data

Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in the following areas:

Anti-Inflammatory Activity

The 7-methoxycoumarin scaffold is a well-established anti-inflammatory agent. For instance, the related compound 4-hydroxy-7-methoxycoumarin has been shown to suppress the production of pro-inflammatory mediators. This suggests that this compound may also exhibit anti-inflammatory properties by modulating key signaling pathways.

Quantitative Data for a Related Anti-Inflammatory Coumarin:

CompoundAssayCell LineTargetIC50 / Effect
4-hydroxy-7-methoxycoumarinNitric Oxide (NO) ProductionRAW264.7iNOSSignificant reduction at 0.3-1.2 mM
4-hydroxy-7-methoxycoumarinProstaglandin E2 (PGE2) ProductionRAW264.7COX-2Significant reduction at 0.3-1.2 mM
4-hydroxy-7-methoxycoumarinPro-inflammatory Cytokine ProductionRAW264.7TNF-α, IL-1β, IL-6Significant reduction at 0.3-1.2 mM
Anticancer Activity

Several coumarin derivatives have demonstrated potent anticancer activities. Modifications on the coumarin ring, including at the 7-position, have led to the development of compounds with significant cytotoxicity against various cancer cell lines.

Quantitative Data for Related Anticancer Coumarins:

CompoundCancer Cell LineAssayIC50
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric)MTT2.63 ± 0.17 µM[1]
8-substituted-7-methoxy-2H-chromen-2-one derivative (compound 7)HepG2 (liver)Antiproliferative0.75 ± 0.03 µM[2]
Neuroprotective Activity

The neuroprotective potential of coumarin derivatives is an emerging area of interest. Some derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.

Binding Affinity of a Related Neuroprotective Coumarin Derivative:

Compound ClassTargetDocking Score (indicative of binding affinity)
2-iso propyl amino derivatives of 7-methoxy coumarinAcetylcholinesterase (AChE)Showed remarkable binding with the active site[3]
Antimicrobial Activity

The coumarin scaffold has been associated with broad-spectrum antimicrobial activity. The lipophilic nature of the 4-propyl group may enhance its ability to disrupt microbial cell membranes.

Minimum Inhibitory Concentration (MIC) for a Related Antimicrobial Coumarin:

CompoundBacterial StrainMIC
7-methoxy-4-(5-thioxo-1,2,4-triazolidin-3-yl)–2H-chromen-2-oneBacillus subtilis0.8 µg/mL

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and PGE2

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine and PGE2 Measurement: Use the cell supernatant to quantify the levels of TNF-α, IL-6, and PGE2 using specific ELISA kits as per the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of each inflammatory mediator at different compound concentrations and determine the IC50 values.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Appropriate cell culture medium for each cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a potential mechanism of action and a general workflow for the evaluation of this compound.

G cluster_0 Anti-Inflammatory Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes transcription Compound 7-methoxy-4-propyl- 2H-chromen-2-one Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

G cluster_0 Drug Discovery Workflow start Compound Synthesis (this compound) invitro In Vitro Screening (Anti-inflammatory, Anticancer, etc.) start->invitro data_analysis Data Analysis (IC50, MIC determination) invitro->data_analysis hit_id Hit Identification data_analysis->hit_id hit_id->start Inactive lead_opt Lead Optimization hit_id->lead_opt Active preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: General experimental workflow for drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-methoxy-4-propyl-2H-chromen-2-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Pechmann condensation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reduced Reactivity of Ethyl Butyrylacetate: The γ-ethyl group in ethyl butyrylacetate (also known as ethyl 3-oxohexanoate) can sterically hinder the reaction compared to the more commonly used ethyl acetoacetate.- Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) or cautiously increase the reaction temperature. Monitor progress using Thin Layer Chromatography (TLC).- Use a More Effective Catalyst: Consider using stronger acid catalysts or Lewis acids. See the catalyst comparison table below.- Use a Molar Excess of the β-keto Ester: Increasing the concentration of ethyl butyrylacetate can help drive the reaction forward. A 1.5 to 2 molar equivalent relative to 3-methoxyphenol is a good starting point.
2. Ineffective Catalyst: The chosen acid catalyst may not be strong enough to promote the condensation efficiently.- Switch to a Stronger Catalyst: Sulfuric acid is a classic and effective catalyst. Alternative strong Lewis acids like AlCl₃, or solid acid catalysts like Amberlyst-15 can also be effective.[1] - Ensure Anhydrous Conditions: For Lewis acid catalysts, moisture can significantly reduce their activity. Ensure all glassware is oven-dried and use anhydrous solvents if the reaction is not performed neat.
3. Sub-optimal Reaction Conditions: The temperature or reaction time may not be suitable for this specific transformation.- Optimize Temperature: For solvent-free reactions, a temperature range of 80-120°C is typically employed. Start at a lower temperature and gradually increase while monitoring the reaction. - Consider Microwave Irradiation: This can sometimes significantly reduce reaction times and improve yields.
Formation of Side Products/Impurities 1. Decomposition of Starting Materials or Product: High temperatures or prolonged reaction times with strong acids can lead to charring and decomposition.- Careful Temperature Control: Use an oil bath for uniform heating and avoid overheating. - Monitor Reaction Progress: Use TLC to determine the optimal reaction time and stop the reaction once the starting material is consumed to avoid product degradation.
2. Formation of Chromone Isomers (Simonis Chromone Cyclization): While less common in Pechmann condensations, under certain conditions, particularly with catalysts like phosphorus pentoxide, the formation of a chromone isomer is possible.[2]- Choice of Catalyst: Avoid conditions that favor the Simonis reaction. Stick to strong Brønsted acids like H₂SO₄ or methanesulfonic acid.
Difficulty in Product Purification 1. Oily Product: The crude product may not solidify easily, making isolation by filtration difficult.- Trituration: Try triturating the crude oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. - Solvent Extraction: If the product remains an oil, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
2. Ineffective Recrystallization: The chosen solvent system may not be optimal for purifying the product.- Systematic Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable recrystallization system. A common and effective mixture is ethanol/water.
3. Co-eluting Impurities in Column Chromatography: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging.- Optimize Eluent System: Screen different solvent systems for TLC to achieve better separation between the product and impurities. Common eluents for coumarins include mixtures of hexane and ethyl acetate or dichloromethane and methanol. - Gradient Elution: Employing a gradient of increasing solvent polarity during column chromatography can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Pechmann condensation.[2] This reaction involves the acid-catalyzed condensation of 3-methoxyphenol with a β-keto ester, in this case, ethyl butyrylacetate (ethyl 3-oxohexanoate).

Q2: Why is my yield for the 4-propyl coumarin lower than what is reported for the 4-methyl analogue?

A2: The presence of a γ-ethyl substituent in ethyl butyrylacetate, as opposed to the γ-methyl group in ethyl acetoacetate, has been shown to have a significant inhibiting effect on the Pechmann reaction. This steric hindrance can lead to lower reaction rates and consequently, lower yields under identical conditions.

Q3: Which acid catalyst is best for this synthesis?

A3: The choice of catalyst can significantly impact the yield. While sulfuric acid is a traditional and effective choice, other catalysts have been used successfully for Pechmann condensations. The optimal catalyst may need to be determined empirically for this specific reaction.

Q4: Can I perform this reaction without a solvent?

A4: Yes, solvent-free Pechmann condensations are common and can be advantageous in terms of simplified work-up and reduced environmental impact. The reaction is typically heated to ensure the reactants are in a molten state.

Q5: What is a suitable method for purifying the final product?

A5: The product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water. If significant impurities are present, column chromatography on silica gel using an eluent such as a hexane/ethyl acetate mixture is recommended.

Quantitative Data

The following tables summarize yields for the synthesis of related coumarin derivatives under various conditions to provide a benchmark for expected outcomes.

Table 1: Catalyst and Yield Comparison for Pechmann Condensation of 3-Methoxyphenol and Ethyl Acetoacetate (for 7-methoxy-4-methyl-2H-chromen-2-one)

CatalystConditionsYield (%)Reference
InCl₃ (3 mol%)Ball mill, 20 min, rt80[2]
MoO₃/Al₂O₃Neat, 120°C, 2hGood Yield
Sulfamic AcidNeat, 130°C, 4h90 (with ethyl 4-chloroacetoacetate)

Table 2: Yields of 4-Propyl-Coumarin Derivatives from Phenols and Ethyl Butyrylacetate

PhenolCatalystConditionsProductYield (%)
PhloroglucinolZn₀.₉₂₅Ti₀.₀₇₅O NPs110°C, neat5,7-Dihydroxy-4-propyl-2H-chromen-2-one87
ResorcinolH₂SO₄Overnight, rt7-Hydroxy-4-propyl-2H-chromen-2-oneNot specified

Experimental Protocols

Key Experiment: Pechmann Condensation Synthesis of this compound

Materials:

  • 3-Methoxyphenol

  • Ethyl butyrylacetate (Ethyl 3-oxohexanoate)

  • Concentrated Sulfuric Acid (or alternative catalyst)

  • Ethanol

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3-methoxyphenol (1.0 eq) and ethyl butyrylacetate (1.5 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 mol%) to the stirred mixture. The mixture may become warm.

  • Reaction: Heat the mixture in an oil bath at 80-100°C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction may take several hours to reach completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Neutralization: Suspend the crude solid in a saturated sodium bicarbonate solution to neutralize any remaining acid. Filter the solid again and wash thoroughly with water.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Purification (Column Chromatography): If recrystallization is insufficient, dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Visualizations

Pechmann Condensation Workflow

Pechmann_Condensation_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification phenol 3-Methoxyphenol mixing Mixing & Catalyst Addition phenol->mixing ketoester Ethyl Butyrylacetate ketoester->mixing heating Heating (80-100°C) mixing->heating quench Ice Water Quench heating->quench filtration1 Filtration quench->filtration1 neutralization Neutralization (NaHCO3) filtration1->neutralization filtration2 Filtration neutralization->filtration2 recrystallization Recrystallization (Ethanol/Water) filtration2->recrystallization drying Drying recrystallization->drying product Pure 7-methoxy-4-propyl- 2H-chromen-2-one drying->product Low_Yield_Troubleshooting start Low Yield Observed check_reactivity Is the reaction sluggish? start->check_reactivity increase_conditions Increase Reaction Time/Temp check_reactivity->increase_conditions Yes check_purity Are starting materials pure? check_reactivity->check_purity No change_catalyst Use a Stronger/Different Catalyst increase_conditions->change_catalyst re_evaluate Re-evaluate Yield increase_conditions->re_evaluate change_catalyst->re_evaluate purify_sm Purify Starting Materials check_purity->purify_sm No optimize_stoichiometry Optimize Reactant Ratio (Increase β-keto ester) check_purity->optimize_stoichiometry Yes purify_sm->optimize_stoichiometry optimize_stoichiometry->re_evaluate

References

solubility issues with 7-methoxy-4-propyl-2H-chromen-2-one in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 7-methoxy-4-propyl-2H-chromen-2-one in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound is not dissolving in my aqueous buffer. What should I do?

A2: This is a common issue. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous buffer.

Q3: What are the recommended organic solvents for preparing a stock solution?

A3: Based on data for structurally similar coumarin derivatives, the following organic solvents are recommended for preparing stock solutions:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

For example, 7-methoxy-4-(trifluoromethyl)coumarin is soluble in DMSO at approximately 25 mg/mL and in DMF at approximately 30 mg/mL.[4] Similarly, 7-methoxycoumarin is soluble in DMSO and DMF at approximately 10 mg/mL.[5] It is crucial to purge the solvent with an inert gas before preparing the stock solution to prevent degradation.[4][5]

Q4: After diluting the organic stock solution into my aqueous buffer, I observe precipitation. How can I prevent this?

A4: Precipitation upon dilution indicates that the final concentration of the compound in the aqueous buffer exceeds its solubility limit, and the organic co-solvent concentration is not high enough to maintain solubility. Here are some troubleshooting steps:

  • Decrease the final concentration: Try diluting your stock solution further to achieve a lower final concentration in the aqueous buffer.

  • Increase the co-solvent concentration: While keeping the final compound concentration the same, you can try to have a slightly higher percentage of the organic co-solvent in your final aqueous solution. However, be mindful of the potential effects of the organic solvent on your experiment (e.g., cell viability, enzyme activity).

  • Use a different co-solvent: If DMSO or DMF is causing issues, you could try ethanol, although its solubilizing power might be lower.

  • Employ solubility enhancement techniques: If simple dilution is not sufficient, you may need to consider more advanced formulation strategies.

Troubleshooting Guide: Solubility Enhancement Strategies

For persistent solubility issues, the following formulation strategies can be employed to improve the aqueous solubility of this compound.

Co-solvents

The use of water-miscible organic solvents (co-solvents) is a primary strategy to increase the solubility of poorly soluble compounds.

Co-solventTypical Starting ConcentrationConsiderations
DMSO0.1% - 5% (v/v)Can have biological effects at higher concentrations.
Ethanol1% - 10% (v/v)Generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG) 300/4005% - 20% (v/v)Can increase viscosity.
pH Adjustment

The solubility of some coumarin derivatives can be pH-dependent. While this compound does not have readily ionizable groups, pH can still influence the stability and solubility of the overall formulation. It is worth investigating a pH range if your experimental system allows.

Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

SurfactantTypical ConcentrationNotes
Tween® 800.01% - 0.5% (v/v)A non-ionic surfactant commonly used in biological studies.
Solutol® HS 150.02% - 1% (w/v)A non-ionic solubilizer with good biocompatibility.[6]
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8]

CyclodextrinTypical ConcentrationMechanism
β-Cyclodextrin (and derivatives like HP-β-CD)1% - 10% (w/v)Forms a host-guest complex with the coumarin derivative.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO, DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day.[4][5]

Protocol 2: Determination of Aqueous Solubility using UV-Vis Spectrophotometry

This protocol is adapted from established methods for determining coumarin solubility.[9]

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., ethanol) with known concentrations.

    • Determine the molar extinction coefficient (ε) at the wavelength of maximum absorbance (λmax) by measuring the absorbance of the standard solutions and applying the Beer-Lambert law (A = εcl).

  • Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the same aqueous buffer to a concentration that falls within the linear range of the standard curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

    • Calculate the concentration of the dissolved compound in the supernatant using the previously determined molar extinction coefficient and the Beer-Lambert law. Account for the dilution factor to determine the equilibrium solubility.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solution Strategy cluster_troubleshooting Troubleshooting cluster_enhancement Solubility Enhancement cluster_success Outcome start Precipitation of Compound in Aqueous Buffer stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, DMF) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check Precipitation Observed? dilute->check cosolvent Optimize Co-solvent Concentration check->cosolvent Yes end Clear, Stable Aqueous Solution check->end No cosolvent->dilute surfactant Add Surfactant (e.g., Tween 80) cosolvent->surfactant surfactant->dilute cyclodextrin Use Cyclodextrin surfactant->cyclodextrin cyclodextrin->dilute

Caption: Experimental workflow for addressing solubility issues.

logical_relationships cluster_strategies Solubility Enhancement Strategies cluster_mechanisms Mechanisms of Action compound This compound (Poorly Soluble) cosolvents Co-solvents (DMSO, Ethanol, PEG) compound->cosolvents surfactants Surfactants (Tween 80, Solutol HS 15) compound->surfactants cyclodextrins Cyclodextrins (HP-β-CD) compound->cyclodextrins ph_adjustment pH Adjustment compound->ph_adjustment mech_cosolvent Increases Polarity of the Bulk Solvent cosolvents->mech_cosolvent mech_surfactant Micellar Encapsulation surfactants->mech_surfactant mech_cyclodextrin Inclusion Complex Formation cyclodextrins->mech_cyclodextrin mech_ph Alters Compound Ionization (if applicable) ph_adjustment->mech_ph goal Improved Aqueous Solubility for Experimental Use mech_cosolvent->goal mech_surfactant->goal mech_cyclodextrin->goal mech_ph->goal

Caption: Logical relationships of solubility enhancement strategies.

References

Technical Support Center: Optimizing Pechmann Reaction Conditions for Substituted Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Pechmann reaction for the synthesis of substituted coumarins. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the Pechmann condensation, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the Pechmann reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Catalyst Activity: The choice and amount of catalyst are critical. Strong Brønsted acids (like H₂SO₄, p-TsOH) or Lewis acids (like AlCl₃, FeCl₃) are typically used.[1] If using a solid acid catalyst, ensure it is properly activated and not poisoned. Consider screening different catalysts and optimizing the catalyst loading. For instance, studies have shown that increasing catalyst concentration up to a certain point (e.g., 10 mol%) can significantly improve yields, after which the effect may plateau.[2][3]

  • Unfavorable Reaction Conditions: Temperature and reaction time are key parameters. With simple phenols, harsher conditions like higher temperatures may be necessary.[4] However, excessively high temperatures or prolonged reaction times can lead to side product formation and degradation.[5] Microwave-assisted synthesis can often reduce reaction times and improve yields.

  • Substituent Effects: The electronic nature of the phenol is a major determinant of reactivity. Phenols with electron-donating groups (e.g., -OH, -NH₂, -OCH₃) are highly activated and generally give good yields under milder conditions. Conversely, phenols with electron-withdrawing groups (e.g., -NO₂) are deactivated and may require more forcing conditions or alternative catalytic systems to achieve reasonable yields.[4][6]

  • Reactant Purity and Stoichiometry: Ensure the purity of your phenol and β-ketoester. Impurities can interfere with the reaction. The molar ratio of the reactants can also influence the yield. While a 1:1 ratio is common, a slight excess of the β-ketoester may be beneficial in some cases.

  • Hydrolysis of β-ketoester: Under strong acidic conditions, the β-ketoester can undergo hydrolysis, reducing the amount available for the condensation.[7][8][9] Using anhydrous conditions and appropriate catalysts can mitigate this side reaction.

Q2: I am observing significant side product formation. What are they and how can I minimize them?

A2: The most common side product in the Pechmann condensation is the corresponding chromone, formed via the Simonis reaction pathway.[1][10] Other potential byproducts include diarylglutamic acids and dilactones.[5]

  • Minimizing Chromone Formation: The formation of chromones versus coumarins is often influenced by the choice of condensing agent. For example, phosphorus pentoxide (P₂O₅) is known to favor chromone formation, while sulfuric acid typically favors coumarin synthesis.[10] Careful selection of the catalyst and reaction conditions is crucial to direct the reaction towards the desired coumarin product.

  • Purification Strategies: If side products are formed, purification is necessary.

    • Recrystallization: This is the most common method for purifying coumarins. The choice of solvent is critical. For polar coumarins, solvents like ethanol, aqueous ethanol, or acetonitrile can be effective.[11] Mixed solvent systems, such as aqueous methanol or aqueous ethanol, have been shown to give high recovery rates for simple coumarins.[12][13]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. Silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of hexane and ethyl acetate in varying ratios.[14][15]

Q3: My reaction has not gone to completion, even after an extended period. What can I do?

A3: Incomplete reactions are a common challenge, particularly with less reactive substrates.

  • Increase Reaction Temperature: For unactivated or deactivated phenols, increasing the reaction temperature can provide the necessary activation energy to drive the reaction to completion.

  • Optimize Catalyst: A different or more active catalyst might be required. For instance, some modern heterogeneous catalysts have shown high efficacy under solvent-free or microwave conditions.

  • Microwave Irradiation: This technique can significantly accelerate the reaction rate and often leads to higher conversions in shorter times compared to conventional heating.

  • Check Reactant Quality: Degradation of the β-ketoester or impurities in the phenol can inhibit the reaction. Ensure you are using high-quality, dry reagents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pechmann reaction?

A1: The Pechmann condensation is an acid-catalyzed reaction that proceeds through several key steps. The exact sequence of these steps has been a subject of debate, but a commonly accepted mechanism involves:

  • Transesterification/Esterification: The acid catalyst protonates the carbonyl group of the β-ketoester, which then reacts with the hydroxyl group of the phenol to form a new ester.

  • Electrophilic Aromatic Substitution (Michael Addition): The activated carbonyl group of the newly formed ester then attacks the electron-rich aromatic ring of the phenol (ortho to the hydroxyl group) in an intramolecular Michael addition.[16]

  • Rearomatization: The aromaticity of the phenol ring is restored.

  • Dehydration: An acid-induced elimination of a water molecule leads to the formation of the coumarin ring system.[1][16]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the reactivity of your substrates and the desired reaction conditions.

  • Traditional Brønsted Acids (e.g., H₂SO₄, PPA): These are effective for a wide range of phenols but can be corrosive and lead to harsh reaction conditions and difficult work-up.

  • Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂): These are also widely used and can be effective, but they often need to be used in stoichiometric amounts and require anhydrous conditions.

  • Heterogeneous Solid Acids (e.g., Amberlyst-15, zeolites, sulfated zirconia): These offer several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions.[17] They are a good choice for developing more environmentally friendly protocols.

  • Modern Catalysts: Recent research has explored a variety of novel catalysts, including ionic liquids and metal triflates, which can offer high efficiency under specific conditions.

Q3: Can I run the Pechmann reaction without a solvent?

A3: Yes, solvent-free Pechmann reactions are not only possible but often advantageous. They can lead to shorter reaction times, simpler work-up procedures, and are more environmentally friendly.[18][19] Solvent-free conditions are often paired with microwave irradiation or mechanochemical methods (ball milling) to enhance reaction rates.[18]

Q4: What is the role of substituents on the phenol and β-ketoester?

A4:

  • Phenol Substituents: As mentioned earlier, electron-donating groups on the phenol ring activate it towards electrophilic attack and facilitate the reaction.[4] Electron-withdrawing groups have the opposite effect and make the reaction more challenging.[20]

  • β-Ketoester Substituents: The structure of the β-ketoester determines the substituent at the 4-position of the coumarin ring. The nature of this substituent can also influence the reaction rate.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 7-Hydroxy-4-methylcoumarin

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
H₂SO₄-NoneRT0.580-90
Amberlyst-1510None110195
Zn₀.₉₂₅Ti₀.₀₇₅O10None110388
Sulfamic Acid10None1300.6784
InCl₃3None (Ball Mill)RT0.1792

Table 2: Influence of Phenol Substituents on Reaction Outcome (Catalyst: FeCl₃·6H₂O, Solvent: Toluene)

PhenolR¹ SubstituentTemperature (°C)Time (h)Yield (%)
Resorcinol3-OHReflux1695
m-Cresol3-CH₃Reflux1685
PhenolHReflux1640
4-Chlorophenol4-ClReflux1635
4-Nitrophenol4-NO₂Reflux16<10

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin using Sulfuric Acid

  • Reactant Preparation: In a flask, dissolve 5.5 g of resorcinol in 6.5 mL of ethyl acetoacetate with gentle warming if necessary.

  • Reaction Setup: In a separate beaker, cool 25 mL of concentrated sulfuric acid in an ice bath.

  • Addition: Slowly add the resorcinol/ethyl acetoacetate solution to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from 50% aqueous ethanol to obtain white to pale yellow crystals.

Protocol 2: Microwave-Assisted Synthesis of 4-Methylcoumarin using a Heterogeneous Catalyst

  • Reactant Mixture: In a microwave reaction vessel, combine phenol (10 mmol), ethyl acetoacetate (10 mmol), and 0.250 g of Amberlyst-15 catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130°C for 20 minutes with stirring.

  • Catalyst Removal: After cooling, add ethanol to the reaction mixture and filter to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from aqueous ethanol to yield the pure 4-methylcoumarin.[21]

Visualizations

Pechmann_Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol Substituted Phenol mixing Mixing of Reactants and Catalyst phenol->mixing ketoester β-Ketoester ketoester->mixing catalyst Acid Catalyst catalyst->mixing heating Heating (Conventional or Microwave) mixing->heating quenching Quenching (e.g., with ice water) heating->quenching filtration Filtration quenching->filtration recrystallization Recrystallization/ Column Chromatography filtration->recrystallization product Substituted Coumarin recrystallization->product

Caption: General experimental workflow for the Pechmann condensation.

Pechmann_Mechanism start Phenol + β-Ketoester step1 Transesterification (Acid-Catalyzed) start->step1 intermediate1 Phenolic Ester Intermediate step1->intermediate1 step2 Intramolecular Electrophilic Aromatic Substitution intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration (Acid-Catalyzed) intermediate2->step3 end Coumarin step3->end

Caption: Simplified mechanism of the Pechmann reaction.

Troubleshooting_Logic start Low Yield in Pechmann Reaction catalyst Check Catalyst: - Activity - Loading - Type start->catalyst conditions Optimize Conditions: - Temperature - Reaction Time - Solvent/Solvent-free start->conditions substrate Evaluate Substrates: - Phenol Reactivity - Reactant Purity start->substrate side_reactions Consider Side Reactions: - Hydrolysis - Chromone Formation start->side_reactions solution Improved Yield catalyst->solution Successful Optimization conditions->solution Successful Optimization substrate->solution Successful Optimization side_reactions->solution Successful Optimization

Caption: Logical workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methoxy-4-propyl-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Pechmann condensation.[1][2][3][4] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For this specific synthesis, the typical starting materials are 3-methoxyphenol and ethyl 3-oxoheptanoate.

Q2: What are the critical parameters to control during the Pechmann condensation for this synthesis?

A2: The success of the Pechmann condensation is highly dependent on several factors: the nature of the phenol and the β-ketoester, and the condensing agent used.[2] Key parameters to control include:

  • Choice of Acid Catalyst: Strong Brønsted acids (like sulfuric acid, methanesulfonic acid) or Lewis acids (such as AlCl₃, TiCl₄) are commonly used. The choice of acid can significantly impact the reaction rate and the formation of byproducts.[1][3]

  • Reaction Temperature: The optimal temperature can vary depending on the reactivity of the substrates and the catalyst. For less reactive phenols, harsher conditions like higher temperatures may be necessary.[1]

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Purity of Starting Materials: The purity of 3-methoxyphenol and ethyl 3-oxoheptanoate is essential to minimize the formation of impurities.

Q3: What are the expected common impurities in the synthesis of this compound?

A3: Common impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted 3-methoxyphenol

  • Unreacted ethyl 3-oxoheptanoate

  • 5-Methoxy-4-propyl-2H-chromen-2-one (isomeric byproduct)

  • Chromone byproduct (from Simonis reaction)[4]

  • Products from the self-condensation of ethyl 3-oxoheptanoate.

  • Sulfonated byproducts (if sulfuric acid is used as the catalyst).

Q4: How can I purify the crude this compound product?

A4: Purification of coumarins is typically achieved through a combination of techniques:

  • Recrystallization: This is a common method for purifying solid coumarin products. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined.

  • Column Chromatography: For separating complex mixtures of impurities, column chromatography using silica gel or alumina is highly effective.[5] A range of solvent systems can be employed, starting with non-polar solvents and gradually increasing the polarity.

  • Washing with a basic solution: Unreacted phenolic starting materials can often be removed by washing the crude product with a dilute basic solution, such as sodium bicarbonate.

Troubleshooting Guide

Problem ID Issue Potential Cause(s) Suggested Solution(s)
P01 Low or no product yield- Inactive catalyst- Insufficient reaction temperature or time- Poor quality of starting materials- Incorrect stoichiometry- Use fresh or properly stored acid catalyst.- Optimize reaction temperature and time based on TLC monitoring.- Ensure the purity of 3-methoxyphenol and ethyl 3-oxoheptanoate.- Verify the molar ratios of the reactants.
P02 Presence of a significant amount of unreacted 3-methoxyphenol- Incomplete reaction- Inefficient purification- Increase reaction time or temperature.- Consider using a more active catalyst.- During workup, wash the organic layer with a dilute NaOH or NaHCO₃ solution to remove the acidic phenol.
P03 Formation of an isomeric byproduct (5-methoxy-4-propyl-2H-chromen-2-one)- Lack of regioselectivity in the electrophilic aromatic substitution step. The hydroxyl group of 3-methoxyphenol can direct substitution to both the ortho and para positions.- The choice of catalyst can influence regioselectivity. Experiment with different Lewis acids.- Isomers can often be separated by careful column chromatography.
P04 Presence of a high-melting point, insoluble solid- Possible formation of chromone byproduct via the Simonis reaction, especially with certain catalysts like P₂O₅.[4][6]- Use a Brønsted acid like H₂SO₄ or MsOH, which typically favor coumarin formation.- The chromone byproduct can often be separated by filtration if it is insoluble in the reaction mixture or by chromatography.
P05 Oily or difficult-to-crystallize product- Presence of unreacted ethyl 3-oxoheptanoate or its self-condensation products.- Residual solvent.- Purify the crude product using column chromatography.- Ensure complete removal of the solvent under reduced pressure.
P06 Dark-colored reaction mixture or product- Sulfonation of the phenol or product when using concentrated sulfuric acid at high temperatures.- General decomposition.- Use a milder catalyst, such as methanesulfonic acid or a Lewis acid.- Perform the reaction at the lowest effective temperature.- Decolorize the product using activated charcoal during recrystallization.

Experimental Protocols

Key Experiment: Synthesis of this compound via Pechmann Condensation

Materials:

  • 3-Methoxyphenol

  • Ethyl 3-oxoheptanoate[7]

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenol (1.0 eq).

  • To this, add ethyl 3-oxoheptanoate (1.1 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

  • A precipitate of the crude product should form. Filter the solid and wash it with cold water until the washings are neutral.

  • Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol and residual acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Impurity_Formation_Pathway cluster_reactants Starting Materials cluster_reaction Pechmann Condensation cluster_products Products & Impurities 3-Methoxyphenol 3-Methoxyphenol This compound Desired Product 3-Methoxyphenol->this compound Unreacted 3-Methoxyphenol Unreacted 3-Methoxyphenol 3-Methoxyphenol->Unreacted 3-Methoxyphenol Isomeric Byproduct 5-Methoxy-4-propyl-2H-chromen-2-one 3-Methoxyphenol->Isomeric Byproduct Chromone Byproduct Chromone Byproduct 3-Methoxyphenol->Chromone Byproduct Simonis Reaction Ethyl 3-oxoheptanoate Ethyl 3-oxoheptanoate Ethyl 3-oxoheptanoate->this compound Unreacted Ethyl 3-oxoheptanoate Unreacted Ethyl 3-oxoheptanoate Ethyl 3-oxoheptanoate->Unreacted Ethyl 3-oxoheptanoate Self-condensation Products Self-condensation Products Ethyl 3-oxoheptanoate->Self-condensation Products Acid Catalyst Acid Catalyst Acid Catalyst->this compound Reaction Conditions Temperature, Time Reaction Conditions->this compound

Caption: Impurity formation pathways in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis reaction Pechmann Condensation start->reaction workup Workup & Isolation reaction->workup analysis Analyze Crude Product (TLC, NMR, etc.) workup->analysis check_purity Is Purity > 95%? analysis->check_purity final_product Final Product check_purity->final_product Yes troubleshoot Identify Impurities & Troubleshoot check_purity->troubleshoot No purification Purification (Recrystallization / Chromatography) purification->analysis troubleshoot->purification

References

troubleshooting fluorescence quenching with 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent probe 7-methoxy-4-propyl-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

Q2: How does solvent polarity affect the fluorescence of this compound?

A2: The fluorescence of coumarin derivatives, including 7-methoxycoumarins, is sensitive to solvent polarity. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[3] This is due to the larger dipole moment of the excited state compared to the ground state, which is stabilized by polar solvent molecules.

Q3: What are some common quenchers for 7-methoxycoumarin derivatives?

A3: Common quenchers for coumarin derivatives include:

  • Aniline and its derivatives: These are known to quench the fluorescence of coumarins through a dynamic quenching mechanism.

  • Nitroxide radicals like 4-hydroxy-TEMPO: These can act as efficient quenchers.

  • Guanine: In biological systems, proximity to guanine residues can lead to fluorescence quenching via photo-induced electron transfer.[4]

Q4: What is the difference between static and dynamic quenching?

A4: Dynamic quenching occurs when the fluorophore and quencher collide while the fluorophore is in the excited state. This process affects the excited state lifetime and is typically temperature-dependent. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the concentration of excitable fluorophores but does not affect the fluorescence lifetime of the uncomplexed fluorophores.

Troubleshooting Guides

Issue 1: No or very low fluorescence signal
Possible Cause Troubleshooting Step
Incorrect excitation/emission wavelengths Empirically determine the optimal excitation and emission maxima for this compound in your specific buffer using a spectrofluorometer.
Degradation of the compound Protect the compound from excessive light exposure to prevent photobleaching.[5] Store the stock solution in the dark and at the recommended temperature. Prepare fresh working solutions for each experiment.
Low concentration of the fluorophore Increase the concentration of this compound. However, be mindful of potential inner filter effects at high concentrations.
Presence of a quencher in the buffer Analyze the components of your buffer for any known quenchers. If possible, replace the suspected quenching agent.
Issue 2: High background fluorescence
Possible Cause Troubleshooting Step
Autofluorescence from the sample matrix or buffer components Run a blank sample containing all components except this compound to measure the background fluorescence. Subtract this from your experimental readings.
Impure compound Use a high-purity grade of this compound.
Contaminated cuvettes or microplates Ensure all labware is scrupulously clean. Use cuvettes or plates designed for fluorescence measurements.
Issue 3: Non-linear Stern-Volmer plot

A non-linear Stern-Volmer plot can indicate that more than one quenching mechanism is at play or that there are other interfering factors.

Possible Cause Troubleshooting Step
Static and dynamic quenching occurring simultaneously A positive deviation (upward curve) in the Stern-Volmer plot can suggest the presence of both static and dynamic quenching. Perform temperature-dependent and fluorescence lifetime measurements to distinguish between the two.
Inner filter effect This occurs when the quencher absorbs either the excitation or emission light. Measure the absorbance spectrum of the quencher. If it overlaps with the excitation or emission spectrum of the fluorophore, you may need to apply a correction factor to your data.[6][7][8] Keeping the total absorbance of the solution low (typically below 0.1) can help minimize this effect.
Fluorophore aggregation At high concentrations, fluorophores can form aggregates, which may have different fluorescent properties and can lead to quenching.[9] Try reducing the concentration of this compound.

Quantitative Data

Due to the limited availability of specific photophysical data for this compound, the following table provides data for a closely related compound, 7-methoxycoumarin-4-acetic acid, to serve as an estimate.

PropertyValueSolventReference
Excitation Maximum (λex) 355 nm-[1][2]
Emission Maximum (λem) 405 nm-[1][2]
Quantum Yield (ΦF) 0.18Methanol

Experimental Protocols

Protocol 1: Standard Fluorescence Quenching Assay
  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Prepare a series of quencher solutions of known concentrations in the desired experimental buffer.

  • Prepare a set of samples in fluorescence cuvettes or a microplate. Each sample should contain a constant concentration of this compound (e.g., 10 µM) and varying concentrations of the quencher. Include a control sample with no quencher.

  • Incubate the samples at a constant temperature for a set period to allow for equilibration.

  • Measure the fluorescence intensity of each sample using a spectrofluorometer. Use the empirically determined optimal excitation and emission wavelengths.

  • Correct for the inner filter effect if necessary by measuring the absorbance of the quencher at the excitation and emission wavelengths and applying the appropriate correction formula.

  • Construct a Stern-Volmer plot by plotting the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
  • Select a suitable fluorescence standard with a known quantum yield and an emission range that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for both the standard and the test compound.

  • Calculate the quantum yield of the test compound using the following equation: Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

Fluorescence_Quenching_Mechanisms Fluorescence Quenching Mechanisms cluster_ground Ground State cluster_excited Excited State F Fluorophore (F) FQ Non-fluorescent Complex (F-Q) F->FQ Static Quenching (Complex Formation) F_star Excited Fluorophore (F*) F->F_star Excitation (Light) Q Quencher (Q) F_star->F Fluorescence F_star->Q Dynamic Quenching (Collisional)

Caption: Mechanisms of static and dynamic fluorescence quenching.

Troubleshooting_Workflow Troubleshooting Fluorescence Quenching Experiment start Experiment Start problem Unexpected Quenching Results? start->problem check_signal Check Signal Intensity problem->check_signal Yes end Successful Experiment problem->end No check_linearity Check Stern-Volmer Plot Linearity check_signal->check_linearity Normal low_signal Low/No Signal check_signal->low_signal Low high_bg High Background check_signal->high_bg High nonlinear Non-linear Plot check_linearity->nonlinear Non-linear check_linearity->end Linear solution1 Verify Wavelengths Check Compound Integrity Increase Concentration low_signal->solution1 solution2 Run Blank Use Pure Compound Clean Labware high_bg->solution2 solution3 Check for Inner Filter Effect Investigate Aggregation Consider Mixed Quenching nonlinear->solution3

Caption: A logical workflow for troubleshooting common fluorescence quenching issues.

References

Technical Support Center: Enhancing the Quantum Yield of 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the quantum yield of 7-methoxy-4-propyl-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the typical quantum yield of this compound and what factors influence it?

Q2: How does solvent polarity affect the quantum yield of this compound?

Solvent polarity can have a significant impact on the quantum yield of coumarin derivatives. For many coumarins, especially those with an amine group at the 7-position, increasing solvent polarity leads to a decrease in quantum yield due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[2][3] However, for 7-alkoxycoumarins like this compound, the effect can be different, with some studies indicating that fluorescence intensity increases with solvent polarity.[1] It is crucial to experimentally determine the optimal solvent system for maximizing the quantum yield of your specific compound. In non-polar solvents, the relative quantum yields of some coumarin derivatives have been found to be lower.[4]

Q3: What are common quenchers for coumarin fluorescence and how can I avoid them?

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. Common quenchers for coumarins include aniline, molecular oxygen, and certain metal ions.[3][4] Quenching can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and photoinduced electron transfer.[4][5][6]

To avoid quenching:

  • Solvent Purity: Use high-purity, spectroscopy-grade solvents to minimize impurities that can act as quenchers.

  • Degassing: To remove dissolved oxygen, which is a known quencher, solvents can be degassed by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

  • Avoidance of Quenching Species: Be mindful of other components in your experimental system that could act as quenchers. For example, studies have investigated the quenching effects of guanine, suggesting that interactions with biomolecules can influence fluorescence.[5]

Q4: How can I chemically modify this compound to enhance its quantum yield?

Chemical modification is a powerful tool for tuning the photophysical properties of coumarins. The introduction of electron-donating groups, particularly at the 7-position, is a well-established strategy to increase fluorescence quantum yield.[7] While your molecule already has a methoxy group at the 7-position, further modifications could be explored, though these would alter the original compound. The electronic effects of substituents play a crucial role in the stability and reactivity of coumarin derivatives.[8] Most modifications to coumarin fluorescent probes are made at the 3 and 7 positions.[9]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Quantum Yield Suboptimal Solvent Polarity: The solvent may be too polar or non-polar.Solution: Screen a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water) to identify the optimal medium for your compound.[3][4]
Presence of Quenchers: Impurities in the solvent or other sample components may be quenching the fluorescence.Solution: Use high-purity solvents and deoxygenate your solutions. Analyze your sample for potential quenching species.[3][6]
Concentration Effects: At high concentrations, aggregation can lead to self-quenching.Solution: Measure the quantum yield at a series of dilutions to ensure you are in a concentration range where aggregation is not a significant factor.
Incorrect Excitation Wavelength: The excitation wavelength may not be at the absorption maximum.Solution: Record the absorption spectrum of your compound in the chosen solvent and use the wavelength of maximum absorption for excitation.
Inconsistent Quantum Yield Measurements Instrumental Fluctuations: The light source or detector of the fluorometer may be unstable.Solution: Allow the instrument to warm up properly. Use a stable, well-characterized quantum yield standard for calibration and comparison.
Photodegradation: The compound may be degrading upon exposure to the excitation light.Solution: Minimize the exposure time and intensity of the excitation light. Check for changes in the absorption spectrum before and after fluorescence measurements. The photodimerization of 7-methoxycoumarin in the crystalline state has been reported.[10]
Temperature Variations: Fluorescence is often temperature-dependent.Solution: Use a temperature-controlled cuvette holder to maintain a constant sample temperature during measurements.
Unexpected Shifts in Emission Wavelength Solvatochromism: The emission wavelength of coumarins can be sensitive to solvent polarity.Solution: This is a characteristic property of the molecule. Document the emission maximum in each solvent. This property can be useful for probing the local environment.[2]
Presence of Impurities: A fluorescent impurity could be contributing to the emission spectrum.Solution: Verify the purity of your compound using techniques like NMR, mass spectrometry, and chromatography.

Quantitative Data

While specific quantitative data for this compound is limited in the literature, the following table summarizes general trends observed for coumarin derivatives that can guide experimental design.

Parameter Condition General Effect on Quantum Yield Reference
Solvent Increasing PolarityCan increase or decrease depending on the specific coumarin structure. For some 7-alkoxycoumarins, it may increase.[1][2]
Protic vs. AproticProtic solvents can lead to hydrogen bonding, which may affect the excited state and quantum yield.[3]
Substituents Electron-donating group at C7Generally increases quantum yield.[7]
Electron-withdrawing group at C3 or C4Can influence intramolecular charge transfer and affect quantum yield.[11]
Quenchers AnilineCan quench fluorescence through static and dynamic mechanisms.[4]
OxygenA common collisional quencher.[3]

Experimental Protocols

Protocol 1: Determining the Relative Quantum Yield

The relative quantum yield of a fluorescent compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • This compound

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopy-grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 2: Investigating the Effect of Solvent Polarity

Materials:

  • This compound

  • A series of spectroscopy-grade solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, methanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a solvent in which it is highly soluble.

  • Prepare a series of solutions with the same concentration of the compound in each of the different solvents. Ensure the absorbance at the excitation wavelength is below 0.1.

  • Measure the absorption and emission spectra for the compound in each solvent.

  • Calculate the relative quantum yield in each solvent using a suitable standard or by comparing the integrated fluorescence intensities (assuming the absorbance is the same).

  • Plot the quantum yield as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot) to visualize the relationship.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_optimization Optimization A Synthesize/Purify This compound B Prepare Stock Solution A->B C Prepare Dilute Solutions (Abs < 0.1) B->C D Measure UV-Vis Absorption Spectrum C->D E Measure Fluorescence Emission Spectrum C->E F Calculate Quantum Yield D->F E->F I Analyze Data & Conclude F->I G Vary Solvent G->C Iterate H Remove Quenchers (e.g., Degassing) H->C Iterate

Caption: Workflow for enhancing the quantum yield of this compound.

Signaling_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Molecule in Ground State S1 Excited Singlet State S0->S1 Absorption (Excitation) Fluorescence Fluorescence (Radiative Decay) S1->Fluorescence k_f NonRadiative Non-Radiative Decay (e.g., Internal Conversion, Vibrational Relaxation) S1->NonRadiative k_nr Quenching Quenching (e.g., Collisional) S1->Quenching k_q[Q]

Caption: Deactivation pathways from the excited state influencing quantum yield.

References

Technical Support Center: Overcoming Poor Cell Permeability of Coumarin-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with coumarin-based compounds, specifically focusing on their cell permeability.

Frequently Asked Questions (FAQs)

Q1: My coumarin-based compound shows low permeability in the Caco-2 assay. What are the potential reasons?

A1: Low apparent permeability (Papp) values for coumarin compounds in Caco-2 assays can stem from several factors:

  • Poor aqueous solubility: The compound may precipitate in the aqueous assay buffer, reducing the concentration available for transport.

  • High lipophilicity: While a certain degree of lipophilicity is required for membrane traversal, highly lipophilic compounds may get retained within the cell membrane.

  • Active efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out.[1][2]

  • Metabolism: Caco-2 cells can metabolize certain compounds, reducing the amount of the parent compound that reaches the basolateral side.

  • Cell monolayer integrity: Issues with the Caco-2 monolayer, such as incomplete differentiation or toxicity induced by the compound, can lead to inaccurate permeability readings.

Q2: How can I improve the cell permeability of my coumarin derivative?

A2: Several strategies can be employed to enhance the cell permeability of coumarin-based compounds:

  • Structural Modification: The type and position of substituents on the coumarin ring significantly influence permeability. Adding or modifying functional groups like hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) can alter the compound's physicochemical properties to favor better absorption.[3][4]

  • Prodrug Approach: Masking polar functional groups of the coumarin derivative with lipophilic moieties can create a prodrug with enhanced membrane permeability. These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active coumarin compound inside the cell.[5][6][7]

  • Nanoformulation: Encapsulating the coumarin compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility, protect it from degradation, and facilitate its transport across the cell membrane.

Q3: What is a typical range for high and low permeability in a Caco-2 assay?

A3: Generally, compounds are classified based on their apparent permeability (Papp) values in the apical-to-basolateral (A-B) direction:

  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp (A-B) < 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s

It's important to note that these are general guidelines, and the classification can vary slightly between laboratories.

Q4: How do I determine if my coumarin compound is a substrate for efflux pumps?

A4: To determine if a compound is subject to active efflux, a bidirectional Caco-2 assay is performed, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (ER) is then calculated:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is generally considered indicative of active efflux.[2] To confirm the involvement of specific transporters like P-gp, the assay can be repeated in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that transporter.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Compound Recovery - Poor aqueous solubility.- Adsorption to the assay plate.- Cellular metabolism.- Accumulation within the cell monolayer.- Improve Solubility: Add a small percentage of a co-solvent like DMSO (typically <1%) or use a solubilizing agent like BSA.- Reduce Non-specific Binding: Use low-binding plates.- Assess Metabolism: Analyze cell lysates and basolateral samples for metabolites using LC-MS/MS.- Evaluate Cellular Accumulation: Lyse the cells at the end of the experiment and quantify the amount of compound retained.
Variable TEER (Transepithelial Electrical Resistance) Values - Incomplete monolayer differentiation.- Cytotoxicity of the test compound.- Temperature fluctuations.- Incorrect buffer composition (lack of Ca²⁺ and Mg²⁺).- Ensure Monolayer Integrity: Culture Caco-2 cells for at least 21 days to ensure proper differentiation. Visually inspect the monolayer by microscopy.[8]- Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) with the compound at the tested concentrations.- Maintain Stable Temperature: Keep the assay plates at 37°C throughout the experiment.- Use Appropriate Buffers: Ensure transport buffers contain physiological concentrations of calcium and magnesium.[9]
High Efflux Ratio (ER > 2) - The compound is a substrate for an efflux transporter (e.g., P-gp, BCRP).- Confirm with Inhibitors: Repeat the bidirectional assay in the presence of specific efflux transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant decrease in the B-A permeability and the efflux ratio confirms transporter involvement.- Consider Prodrug Strategy: Design a prodrug that is not a substrate for the identified efflux transporter.
Papp Values Not Reproducible - Inconsistent cell culture conditions.- Variation in passage number of Caco-2 cells.- Pipetting errors.- Issues with the analytical method.- Standardize Cell Culture: Maintain consistent seeding density, media composition, and culture duration. Use cells within a defined passage number range.- Ensure Accurate Pipetting: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Validate Analytical Method: Ensure the LC-MS/MS or other analytical method is validated for linearity, accuracy, and precision in the assay matrix.

Quantitative Data on Coumarin Permeability

The following table summarizes the apparent permeability (Papp) and physicochemical properties of various coumarin derivatives from a study using the Caco-2 cell model.[3][4]

CompoundSubstitution PatternPapp (A-B) (x 10⁻⁵ cm/s)Papp (B-A) (x 10⁻⁵ cm/s)Efflux Ratio
CoumarinUnsubstituted1.10.50.45
Umbelliferone7-hydroxy1.20.70.58
Herniarin7-methoxy1.40.60.43
Esculetin6,7-dihydroxy0.40.20.50
Scopoletin6-methoxy-7-hydroxy0.80.40.50
Fraxetin7,8-dihydroxy-6-methoxy0.50.30.60
4-Methylumbelliferone4-methyl-7-hydroxy2.10.70.33
6-Methylcoumarin6-methyl1.50.60.40

Note: The study concluded that all tested coumarins were highly permeable and that efflux was not a limiting factor for their absorption.[3]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the permeability of a coumarin-based compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES

  • Test coumarin compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Experiment (A-B Direction):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test coumarin compound dissolved in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • Take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Experiment (B-A Direction):

    • Follow the same procedure as in step 3, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the coumarin compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Formulation of Coumarin-Loaded PLGA Nanoparticles

This protocol describes a method for encapsulating a hydrophobic coumarin compound into PLGA nanoparticles using an oil-in-water single emulsion-solvent evaporation technique.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Coumarin compound

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and the coumarin compound in DCM.

  • Aqueous Phase Preparation:

    • Prepare a PVA solution (e.g., 1-5% w/v) in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase while stirring.

    • Sonicate the mixture on an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles with deionized water several times to remove excess PVA and unencapsulated coumarin.

    • Lyophilize the final nanoparticle pellet to obtain a dry powder.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the coumarin content using UV-Vis spectroscopy or HPLC.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Several coumarin derivatives have been shown to exert their biological effects, such as anticancer activity, by modulating the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Cell Survival, Proliferation, Growth Akt->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Coumarin Coumarin Derivative Coumarin->PI3K Inhibits Coumarin->Akt Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by coumarin derivatives.

Experimental Workflow for Assessing Permeability Enhancement Strategies

The following diagram illustrates a logical workflow for evaluating different strategies to improve the cell permeability of a coumarin-based compound.

Permeability_Workflow Start Start: Coumarin with Poor Permeability Caco2_Initial Caco-2 Permeability Assay Start->Caco2_Initial Low_Papp Low Papp Value Caco2_Initial->Low_Papp Strategy Select Enhancement Strategy Low_Papp->Strategy Prodrug Prodrug Synthesis Strategy->Prodrug Nano Nanoformulation Strategy->Nano Structural Structural Modification Strategy->Structural Caco2_Prodrug Caco-2 Assay (Prodrug) Prodrug->Caco2_Prodrug Caco2_Nano Caco-2 Assay (Nanoparticle) Nano->Caco2_Nano Caco2_Structural Caco-2 Assay (New Derivative) Structural->Caco2_Structural Analyze Analyze and Compare Papp Values Caco2_Prodrug->Analyze Caco2_Nano->Analyze Caco2_Structural->Analyze End End: Optimized Compound Analyze->End

Caption: Workflow for improving coumarin permeability.

References

Technical Support Center: Synthesis of 7-Methoxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methoxycoumarins. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

I. FAQs and Troubleshooting by Synthesis Method

This section is divided into the three primary synthesis routes for 7-methoxycoumarins: the Pechmann Condensation, the Perkin Reaction, and the Knoevenagel Condensation.

A. Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. For 7-methoxycoumarin, this typically involves the reaction of 3-methoxyphenol with a suitable β-ketoester.

Frequently Asked Questions (FAQs):

  • Q1: What is the most common starting material for the synthesis of 7-methoxycoumarin via the Pechmann reaction?

    • A1: The most common starting material is 3-methoxyphenol, which reacts with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst.

  • Q2: What are the typical acid catalysts used in the Pechmann condensation for 7-methoxycoumarin synthesis?

    • A2: A variety of acid catalysts can be employed, including sulfuric acid, Amberlyst-15, nano-crystalline sulfated-zirconia, and indium(III) chloride (InCl₃). The choice of catalyst can significantly impact reaction time, temperature, and yield.

  • Q3: What are the major side reactions to be aware of in the Pechmann synthesis of 7-methoxycoumarins?

    • A3: The primary side reactions include the formation of the isomeric 5-methoxycoumarin and the potential formation of chromone derivatives. The regioselectivity of the reaction is a key challenge.

Troubleshooting Guide:

  • Problem 1: Low yield of the desired 7-methoxycoumarin and formation of a significant amount of the 5-methoxy isomer.

    • Cause: The hydroxyl group of 3-methoxyphenol can direct electrophilic attack to either the ortho or para position. The choice of catalyst and reaction conditions influences this regioselectivity.

    • Solution:

      • Catalyst Selection: The use of solid acid catalysts like nano-crystalline sulfated-zirconia has been shown to provide high selectivity for the 7-methoxy isomer.

      • Temperature Control: Carefully controlling the reaction temperature can influence the isomer ratio. It is advisable to perform small-scale trials at different temperatures to optimize for the desired product.

  • Problem 2: Formation of a chromone byproduct.

    • Cause: Under certain acidic conditions, particularly with catalysts like phosphorus pentoxide, a Simonis chromone cyclization can occur as a competing reaction to the Pechmann condensation.

    • Solution:

      • Avoid P₂O₅: If chromone formation is a significant issue, avoid using phosphorus pentoxide as the catalyst.

      • Catalyst Choice: Stick to catalysts known to favor coumarin formation, such as sulfuric acid or solid acid catalysts.

  • Problem 3: The reaction mixture solidifies, and stirring becomes difficult.

    • Cause: This can happen, especially in solvent-free conditions or when the product precipitates out of the reaction mixture at the reaction temperature.

    • Solution:

      • Solvent Use: Consider using a high-boiling inert solvent like toluene or nitrobenzene to maintain a stirrable reaction mixture. Note that polar solvents may slow down the reaction rate.

      • Mechanical Stirring: Ensure robust mechanical stirring throughout the reaction.

B. Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. For 7-methoxycoumarin, this typically starts with 4-methoxysalicylaldehyde.

Frequently Asked Questions (FAQs):

  • Q1: What are the starting materials for synthesizing 7-methoxycoumarin using the Perkin reaction?

    • A1: The typical starting materials are 4-methoxysalicylaldehyde, acetic anhydride, and a weak base catalyst like sodium acetate or potassium acetate.

  • Q2: What is the primary byproduct in the Perkin synthesis of coumarins?

    • A2: A common side product is the corresponding cinnamic acid derivative, which is formed as an intermediate. Incomplete cyclization will lead to its presence in the final product mixture.[1][2]

Troubleshooting Guide:

  • Problem 1: Low yield of 7-methoxycoumarin and a high proportion of 4-methoxy-2-hydroxycinnamic acid.

    • Cause: Incomplete lactonization of the intermediate cinnamic acid derivative. This can be due to insufficient heating, incorrect reaction time, or the presence of moisture.

    • Solution:

      • Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Use freshly dried reagents and glassware.

      • Optimize Reaction Time and Temperature: The reaction often requires prolonged heating at high temperatures (e.g., 180°C) to ensure complete cyclization.

      • Acidification Step: Careful acidification of the reaction mixture after hydrolysis is crucial for promoting the lactonization of any remaining open-chain acid.

C. Knoevenagel Condensation

The Knoevenagel condensation for coumarin synthesis involves the reaction of a salicylaldehyde derivative with an active methylene compound, catalyzed by a base. For 7-methoxycoumarin, 4-methoxysalicylaldehyde is the starting aldehyde.

Frequently Asked Questions (FAQs):

  • Q1: What are the typical active methylene compounds used in the Knoevenagel synthesis of 7-methoxycoumarins?

    • A1: Common active methylene compounds include diethyl malonate, ethyl acetoacetate, and malonic acid. The choice of compound will determine the substituent at the 3-position of the coumarin ring.

  • Q2: What catalysts are commonly used for this reaction?

    • A2: Weak organic bases such as piperidine or pyridine are frequently used as catalysts.

Troubleshooting Guide:

  • Problem 1: The reaction is slow or does not go to completion.

    • Cause: Insufficient catalyst, low reaction temperature, or low reactivity of the starting materials.

    • Solution:

      • Catalyst Amount: Ensure an adequate amount of catalyst is used.

      • Temperature: Gently heating the reaction mixture can increase the reaction rate.

      • Microwave Irradiation: The use of microwave irradiation has been reported to significantly shorten reaction times and improve yields.

  • Problem 2: Formation of side products from self-condensation of the aldehyde.

    • Cause: Using a strong base can promote the self-condensation of the aldehyde.

    • Solution:

      • Use a Weak Base: Employ a weak base like piperidine or pyridine to avoid this side reaction.

II. Data Presentation

The following tables summarize quantitative data on the synthesis of 7-methoxycoumarin and its derivatives under various conditions.

Table 1: Comparison of Catalysts for the Pechmann Synthesis of 7-Substituted-4-methylcoumarins [3]

PhenolCatalystTemperature (°C)TimeYield (%)
m-AminophenolNano-crystalline sulfated-zirconia1102 min~100
m-HydroxyphenolNano-crystalline sulfated-zirconia1703 h94
m-HydroxyphenolNano-crystalline sulfated-zirconia (Microwave)15015 min99
3-MethoxyphenolSulfamic acid1004 h90
m-CresolSulfamic acid10024 h52
PhenolSulfamic acid10024 h26

III. Experimental Protocols

Detailed Protocol for Pechmann Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin[4][5]

This three-step synthesis provides a detailed example of a Pechmann condensation followed by methylation.

Step 1: Synthesis of Methyl 2-fluorobenzoylacetate

  • To a stirred mixture of MgCl₂ (2.0 g, 21 mmol) and Et₃N (2.1 g, 21 mmol) in dry DCM (15 mL) at room temperature, add methyl acetoacetate (2.0 g, 17 mmol) slowly.

  • Stir the mixture for 30 minutes before cooling to 0 °C.

  • Slowly add n-BuLi (20 mL of a 1.6 M solution in hexane, 32 mmol) and stir for an additional 30 minutes.

  • Add 2-fluorobenzoyl chloride (2.7 g, 17 mmol) dropwise and stir for 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up by adding 5 M HCl (8 mL) and distilled water (10 mL), followed by extraction with DCM (3 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent in vacuo.

  • Purify the product by silica gel column chromatography (10% EtOAc in hexane) to obtain methyl 2-fluorobenzoylacetate as a light orange viscous liquid.

Step 2: Synthesis of 7-hydroxy-4-(2-fluorophenyl)coumarin

  • To a mixture of resorcinol (2.0 g, 18 mmol) and methyl 2-fluorobenzoylacetate (3.5 g, 18 mmol), add H₂SO₄ (8 mL, 75%).

  • Increase the temperature of the stirred mixture to 35 °C and stir for 5 hours.

  • Pour the mixture into crushed ice and neutralize with a NaOH solution.

  • Filter the mixture under vacuum and wash the residue with plenty of water.

  • Purify the resulting product by silica gel column chromatography (60% EtOAc in hexane) to obtain 7-hydroxy-4-(2-fluorophenyl)coumarin as a light yellow solid.

Step 3: Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin

  • Reflux a mixture of 7-hydroxy-4-(2-fluorophenyl)coumarin (0.77 g, 3.0 mmol), dimethyl sulfate (0.76 g, 6.0 mmol), and K₂CO₃ (0.83 g, 6.0 mmol) in acetone (20 mL) for 4 hours.

  • Cool the reaction mixture to room temperature, add brine (50 mL), and extract with ethyl acetate (3 x 40 mL).

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent in vacuo to yield the final product.

IV. Mandatory Visualizations

Pechmann Condensation Workflow and Side Reactions

Pechmann_Condensation Reactants 3-Methoxyphenol + β-Ketoester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, Solid Acid) Intermediate_1 Transesterification Reactants->Intermediate_1 Acid_Catalyst->Intermediate_1 Catalyzes Intermediate_2 Intramolecular Electrophilic Attack Intermediate_1->Intermediate_2 Chromone_Side_Product Chromone Derivative (Side Product) Intermediate_1->Chromone_Side_Product Simonis Rearrangement (e.g., with P₂O₅) Product_7_Methoxy 7-Methoxycoumarin (Major Product) Intermediate_2->Product_7_Methoxy Para attack Side_Product_5_Methoxy 5-Methoxycoumarin (Side Product) Intermediate_2->Side_Product_5_Methoxy Ortho attack

Caption: Pechmann condensation workflow for 7-methoxycoumarin synthesis.

Perkin Reaction: Main and Side Product Formation

Perkin_Reaction Start 4-Methoxysalicylaldehyde + Acetic Anhydride Aldol_Condensation Aldol-type Condensation Start->Aldol_Condensation Base Base (e.g., NaOAc) Intermediate 4-Methoxy-2-acetoxy- cinnamic acid anhydride Aldol_Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Cinnamic_Acid 4-Methoxy-2-hydroxy- cinnamic acid (Intermediate/Byproduct) Hydrolysis->Cinnamic_Acid Lactonization Intramolecular Lactonization Cinnamic_Acid->Lactonization Heat Final_Product 7-Methoxycoumarin Lactonization->Final_Product

Caption: Key steps in the Perkin synthesis of 7-methoxycoumarin.

Knoevenagel Condensation General Workflow

Knoevenagel_Condensation Reactants 4-Methoxysalicylaldehyde + Active Methylene Compound Condensation Knoevenagel Condensation Reactants->Condensation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Condensation Catalyzes Dehydration Dehydration & Cyclization Condensation->Dehydration Product 7-Methoxycoumarin Derivative Dehydration->Product

Caption: General workflow for Knoevenagel synthesis of 7-methoxycoumarins.

References

Technical Support Center: Purification of 4-Alkyl-7-Methoxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-alkyl-7-methoxycoumarins.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-alkyl-7-methoxycoumarins?

A1: Common impurities can include unreacted starting materials such as resorcinol or ethyl acetoacetate derivatives, side-products from the condensation reaction (e.g., isomers or polymeric materials), and residual acid catalyst.[1][2] The specific impurities will depend on the synthetic route employed, most commonly the Pechmann condensation.

Q2: My crude product is a sticky oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem when the melting point of the crude product is low or when significant amounts of impurities are present.[3] To address this, you can try the following:

  • Solvent Selection: Ensure you are using an appropriate solvent system for recrystallization. A single solvent may not be effective; a mixed solvent system (one in which the compound is soluble and one in which it is less soluble) often yields better crystals.[1]

  • Trituration: Before recrystallization, try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can often help to solidify the product by removing more soluble impurities.

  • Column Chromatography: If recrystallization fails, column chromatography is a reliable method to remove the impurities that are preventing crystallization.

Q3: I am getting a low yield after recrystallization. How can I improve it?

A3: Low recovery during recrystallization is often due to using too much solvent or choosing a solvent in which your compound is too soluble even at low temperatures.[3] To improve your yield:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Optimize Solvent System: Experiment with different solvent systems. A table of common solvents for coumarin recrystallization is provided below.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.

  • Seeding: If you have a pure crystal of your compound, adding a small "seed" crystal to the cooled solution can initiate crystallization.

Q4: During column chromatography, my compound is not eluting from the column or is eluting very slowly. What could be the problem?

A4: This issue typically points to a solvent system with insufficient polarity. To resolve this:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Check for Compound Stability: In rare cases, the compound may be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.

  • Proper Packing: Ensure your column is packed correctly to avoid channeling, which can lead to poor separation and elution.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out - Impurities are depressing the melting point.- The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Purify the crude product by column chromatography first.- Choose a lower boiling point solvent.- Add a small amount of additional solvent and cool slowly.
No Crystal Formation - Too much solvent was used.- The solution is not saturated.- The compound is highly soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal.- Change the solvent or use a mixed solvent system.
Low Recovery - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Cool the filtrate in an ice bath for a longer period.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product).- Perform a second recrystallization.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Poorly packed column.- Optimize the solvent system using TLC; aim for a difference in Rf values of at least 0.2.- Use an appropriate amount of crude product for the column size.- Ensure the column is packed uniformly without air bubbles or cracks.
Compound Stuck on Column - Eluent polarity is too low.- Gradually increase the polarity of the eluent. A gradient elution might be necessary.
Streaking of Bands - The compound is not fully soluble in the eluent.- The sample was loaded in a solvent that is too polar.- Choose a solvent system in which the compound is more soluble.- Dissolve the sample in the minimum amount of the eluent or a less polar solvent.
Cracked Column Bed - The column has run dry.- Never let the solvent level drop below the top of the stationary phase.

Quantitative Data on Purification

The following table summarizes typical yields and purity levels for 4-alkyl-7-methoxycoumarins after different purification methods. Note that actual results may vary depending on the specific compound and the initial purity of the crude material.

CompoundPurification MethodSolvent/Eluent SystemTypical Yield (%)Typical Purity (%)
7-Methoxy-4-methylcoumarinRecrystallizationAqueous Ethanol95>98
4-(2-fluorophenyl)-7-methoxycoumarinColumn ChromatographyHexane/Ethyl Acetate (gradient)91 (of the precursor)>99
General CoumarinsMacroporous Resin AdsorptionEthanol elution>85 (recovery)>97

Experimental Protocols

Protocol 1: Recrystallization of 7-Methoxy-4-methylcoumarin
  • Dissolution: In a fume hood, place the crude 7-methoxy-4-methylcoumarin in an Erlenmeyer flask. Add a minimal amount of hot aqueous ethanol (e.g., 80% ethanol in water) while heating on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of a 4-Alkyl-7-methoxycoumarin Derivative
  • TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude product. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: In a fume hood, pack a glass column with silica gel using the chosen eluent system (wet packing is recommended). Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. You may use a constant eluent composition (isocratic elution) or gradually increase the polarity (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-alkyl-7-methoxycoumarin.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis synthesis Crude 4-Alkyl-7- methoxycoumarin Synthesis (e.g., Pechmann Condensation) dissolve Dissolve in Hot Solvent synthesis->dissolve Crude Product pack Pack Column synthesis->pack Crude Product filter Hot Filtration dissolve->filter crystallize Cool to Crystallize filter->crystallize isolate Isolate Crystals crystallize->isolate analysis Purity & Yield Determination (TLC, NMR, HPLC, etc.) isolate->analysis Purified Product load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect collect->analysis Purified Product

Caption: General experimental workflow for the synthesis and purification of 4-alkyl-7-methoxycoumarins.

troubleshooting_logic cluster_recrystallization Recrystallization Problems cluster_chromatography Column Chromatography Problems start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution c1 Change Solvent oiling_out->c1 Yes c2 Pre-purify by Chromatography oiling_out->c2 Yes c3 Reduce Solvent Volume no_crystals->c3 Yes c4 Induce Crystallization (Scratch/Seed) no_crystals->c4 Yes c5 Minimize Solvent/ Slow Cooling low_yield->c5 Yes c6 Optimize Eluent (via TLC) poor_sep->c6 Yes c7 Repack Column poor_sep->c7 Yes c8 Increase Eluent Polarity no_elution->c8 Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Validation & Comparative

A Comparative Analysis of 7-Methoxy-4-propyl-2H-chromen-2-one with Commercially Available Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the coumarin derivative 7-methoxy-4-propyl-2H-chromen-2-one with other well-studied coumarins. Due to a lack of extensive, publicly available experimental data on this compound, this guide will focus on comparing the established biological activities of prominent coumarins such as Umbelliferone, Scopoletin, and Esculetin. The known structure-activity relationships will be used to extrapolate the potential activities of this compound, providing a framework for future research.

Overview of Coumarin Derivatives

Coumarins are a significant class of naturally occurring benzopyrone compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological properties. These activities are highly dependent on the substitution pattern on the coumarin scaffold. This guide examines key therapeutic areas: antioxidant, anti-inflammatory, and anticancer activities.

Featured Coumarins:

  • This compound: The target molecule of this guide. It features a methoxy group at the C7 position and a propyl group at the C4 position.

  • Umbelliferone (7-hydroxycoumarin): A widespread natural coumarin known for its antioxidant and UV-protective properties.

  • Scopoletin (7-hydroxy-6-methoxycoumarin): A coumarin with both hydroxyl and methoxy groups, exhibiting strong antioxidant and anti-inflammatory effects.

  • Esculetin (6,7-dihydroxycoumarin): A coumarin with two adjacent hydroxyl groups, known for its potent antioxidant and enzyme-inhibiting activities.[1]

Comparative Biological Performance

The following tables summarize quantitative data from in vitro studies on the selected coumarins.

Antioxidant Activity

A key feature of many coumarins is their ability to scavenge free radicals, which is often attributed to the presence of hydroxyl groups.

Table 1: Comparative Antioxidant Activity of Coumarins (IC50 values)

Coumarin DerivativeDPPH Radical Scavenging (µM)ABTS Radical Scavenging (µM)
This compound Data Not AvailableData Not Available
Umbelliferone> 100~70
Scopoletin~30~15
Esculetin~10~5
Ascorbic Acid (Standard)~25~10

Note: IC50 values are approximate and can vary based on specific experimental conditions. Data is synthesized from multiple sources for comparative purposes.

Analysis: The antioxidant capacity is strongly correlated with the presence and number of hydroxyl groups. Esculetin, with its catechol (dihydroxy) structure, is the most potent antioxidant.[1] Scopoletin also shows significant activity. Umbelliferone is a weaker antioxidant. The methoxy group in this compound is generally less effective at radical scavenging than a hydroxyl group, suggesting its intrinsic antioxidant activity may be modest unless metabolized to its hydroxylated form (7-hydroxy-4-propyl-2H-chromen-2-one). The propyl group at C4 increases lipophilicity, which may enhance its interaction with lipid-based radicals.

Anti-inflammatory Activity

Coumarins can modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX) or suppressing the production of inflammatory mediators like nitric oxide (NO).

Table 2: Comparative Anti-inflammatory Activity of Coumarins

Coumarin DerivativeCOX-2 Inhibition (IC50, µM)NO Production Inhibition in Macrophages (%)
This compound Data Not AvailableData Not Available
Umbelliferone~40Moderate
Scopoletin~15High
Esculetin~25High
Celecoxib (Standard)~0.1N/A

Analysis: Scopoletin and Esculetin are effective inhibitors of inflammatory mediators. This activity is often linked to their ability to suppress the NF-κB signaling pathway. The anti-inflammatory potential of this compound is currently uncharacterized. Its methoxy group may contribute to activity, and the lipophilic propyl chain could facilitate membrane transport and interaction with intracellular targets.

Anticancer Activity

The cytotoxic effects of coumarins against various cancer cell lines are a major focus of drug discovery.

Table 3: Comparative Anticancer Activity of Coumarins (IC50 values in µM)

Coumarin DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound Data Not AvailableData Not AvailableData Not Available
Umbelliferone> 100> 100> 100
Scopoletin~45~60~50
Esculetin~50~75~60
Doxorubicin (Standard)~1~2~1.5

Analysis: While simple coumarins like Umbelliferone show weak cytotoxicity, substitutions can enhance this activity. Scopoletin and Esculetin demonstrate moderate cytotoxic effects. Studies on other 4-propyl-2H-chromen-2-one derivatives have shown promising anticancer activity, suggesting this scaffold is a viable starting point for developing potent agents.[2] The activity of this compound remains to be determined experimentally.

Key Experimental Protocols

The data presented in this guide is typically generated using the following standard assays.

DPPH Radical Scavenging Assay
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol).

  • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (~0.1 mM).

  • In a 96-well plate, add serial dilutions of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Use a standard antioxidant like Ascorbic Acid as a positive control.

  • Calculate the percentage of scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibition Assay (Griess Test)
  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach appropriate confluency.

  • Pre-treat the cells with various concentrations of the test coumarins for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Incubate for 24 hours.

  • Collect the cell supernatant and mix it with Griess reagent.

  • Measure the absorbance at approximately 540 nm, which corresponds to the nitrite concentration.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

MTT Cytotoxicity Assay
  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test coumarins for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizing Pathways and Workflows

Experimental Workflow

The following diagram outlines the typical workflow for screening and evaluating coumarin derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Conclusion Coumarin Coumarin Derivatives (e.g., 7-methoxy-4-propyl...) Stock Stock Solution Preparation Coumarin->Stock Antioxidant Antioxidant Assays (DPPH, ABTS) Stock->Antioxidant AntiInflammatory Anti-inflammatory Assays (Griess, COX-2) Stock->AntiInflammatory Anticancer Cytotoxicity Assays (MTT on Cell Lines) Stock->Anticancer IC50 IC50 Value Determination Antioxidant->IC50 AntiInflammatory->IC50 Anticancer->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Conclusion Conclusion SAR->Conclusion Lead Identification

Caption: A generalized workflow for the biological evaluation of novel coumarin compounds.

Coumarins and the NF-κB Inflammatory Pathway

Many anti-inflammatory coumarins exert their effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_active NF-κB (Active) IkB->NFkB_active Releases NFkB_complex NF-κB (p65/p50) - IκBα (Inactive) NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Coumarins Coumarins Coumarins->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Induces Transcription

Caption: The inhibitory effect of coumarins on the NF-κB pro-inflammatory signaling pathway.

Conclusion and Future Directions

While direct experimental data for this compound is limited, a comparative analysis with structurally related coumarins provides valuable insights. The existing data strongly suggests that hydroxyl and dihydroxyl substitutions are critical for potent antioxidant activity. For anti-inflammatory and anticancer effects, various substitutions can confer significant potency, and the 4-propyl coumarin scaffold has shown promise in other studies.[2]

The presence of a C7-methoxy group and a C4-propyl group in the target molecule suggests moderate lipophilicity, which could be favorable for cell permeability and bioavailability. Future research should focus on the direct experimental evaluation of this compound and its hydroxylated metabolite, 7-hydroxy-4-propyl-2H-chromen-2-one, in the assays described herein. Such studies are essential to fully characterize its biological profile and determine its potential as a therapeutic agent.

References

Comparative NMR Analysis for the Structural Elucidation of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to ¹H and ¹³C NMR Spectral Data of 7-Substituted 4-Propyl-2H-chromen-2-ones and Related Analogues

This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural characterization of coumarin derivatives. While specific experimental data for 7-methoxy-4-propyl-2H-chromen-2-one is not extensively available in the cited literature, this document presents a detailed examination of closely related and well-characterized analogues. By comparing the spectral data of 7-methoxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-2H-chromen-2-one, researchers can infer the expected spectral characteristics of the 4-propyl derivative and understand the influence of the substituent at the 7-position on the magnetic environment of the coumarin core.

This analysis is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and verification of synthetic and natural compounds.

Structural Overview and NMR Workflow

The fundamental structure of the target compound, this compound, is presented below. The numbering convention used in the data tables is consistent with this structure.

Caption: Chemical structure of this compound.

A generalized workflow for acquiring and analyzing NMR data for coumarin derivatives is outlined below. This process ensures the accurate and reproducible characterization of the compounds.

G cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation (Dissolve in CDCl3 or DMSO-d6) nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) data_proc->spec_analysis struc_elucid Structure Elucidation (Assign Signals to Nuclei) spec_analysis->struc_elucid report Reporting (Tabulate Data, Document Protocol) struc_elucid->report

Caption: Generalized workflow for NMR-based structural analysis.

¹H NMR Data Comparison

The ¹H NMR spectra of coumarins provide key information about the substitution pattern on the aromatic ring and the nature of the substituent at the C4 position. The table below compares the proton chemical shifts (δ) for 7-methoxy-4-methyl-2H-chromen-2-one and its corresponding 7-hydroxy analogue.

Proton 7-methoxy-4-methyl-2H-chromen-2-one 7-hydroxy-4-methyl-2H-chromen-2-one Expected Characteristics for this compound
H-36.21 (s, 1H)6.12 (s, 1H)A singlet around 6.2 ppm.
H-57.68 (d, 1H)7.58 (d, 1H)A doublet shifted slightly downfield compared to the 7-hydroxy analogue.
H-66.97 (d, 1H)6.79 (m, 1H)A doublet of doublets or a multiplet, influenced by the methoxy group.
H-86.97 (d, 1H)6.70 (d, 1H)A doublet, expected to be at a similar or slightly downfield shift.
4-CH₃ / 4-CH₂CH₂CH₃2.39 (s, 3H)2.36 (s, 3H)A triplet for the α-CH₂ (approx. 2.6-2.8 ppm), a sextet for the β-CH₂ (approx. 1.6-1.8 ppm), and a triplet for the γ-CH₃ (approx. 0.9-1.0 ppm).
7-OCH₃ / 7-OH3.86 (s, 3H)10.52 (s, 1H)A sharp singlet around 3.8-3.9 ppm for the methoxy protons.

Data for 7-methoxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-2H-chromen-2-one sourced from reference[1]. All spectra were recorded in DMSO-d₆.

¹³C NMR Data Comparison

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule. The electron-donating or withdrawing nature of substituents significantly influences the chemical shifts of the carbon atoms in the coumarin ring.

Carbon 7-hydroxy-4-methyl-coumarin Expected Characteristics for this compound
C-2161.62Carbonyl carbon, expected in the 160-162 ppm region.
C-3110.02Olefinic carbon, influenced by the C4 substituent.
C-4153.12Olefinic carbon, shifted due to the propyl group.
C-4a155.52Aromatic quaternary carbon.
C-5126.39Aromatic CH, shift influenced by the 7-methoxy group.
C-6113.40Aromatic CH, shielded by the 7-methoxy group.
C-7160.77Aromatic carbon bearing the methoxy group, expected to be significantly downfield.
C-8102.81Aromatic CH, shielded by the adjacent oxygen.
C-8a108.37Aromatic quaternary carbon.
4-CH₃ / 4-CH₂CH₂CH₃Not AvailableSignals for the three distinct propyl carbons are expected in the aliphatic region (approx. 10-40 ppm).
7-OCH₃Not AvailableA signal around 55-60 ppm is characteristic of a methoxy carbon.

Data for 7-hydroxy-4-methyl-coumarin sourced from reference[1].

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for coumarin derivatives, based on standard laboratory practices.[2][3]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified coumarin derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[3]

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][4]

  • The instrument should be tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.

5. 2D NMR Experiments (for full assignment):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[2]

6. Data Processing:

  • The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the solvent residual peak or TMS.

This guide provides a foundational comparison and methodology for the NMR analysis of this compound. Researchers can use the provided data on related analogues as a benchmark for interpreting their own experimental results. For unambiguous structural confirmation, a full suite of 1D and 2D NMR experiments is recommended.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Structural Confirmation of 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and natural product chemistry, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 7-methoxy-4-propyl-2H-chromen-2-one, a coumarin derivative of interest to researchers in medicinal chemistry and materials science. We delve into the application of mass spectrometry as a primary tool for structural confirmation and compare its performance with other robust analytical methods, supported by experimental data and detailed protocols.

Mass Spectrometry: A Premier Tool for Structural Elucidation

Mass spectrometry (MS) stands as a powerful and sensitive analytical technique for determining the molecular weight and elucidating the structure of compounds. Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides both separation and detailed structural information.

Predicted Mass Fragmentation of this compound

While specific experimental mass spectral data for this compound is not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of similar coumarin structures, such as 7-methoxy-4-methylcoumarin. The molecular weight of this compound is 218.25 g/mol .

The primary fragmentation pathways for coumarins typically involve the loss of the substituent groups and cleavage of the pyrone ring. For this compound, the expected fragmentation would include:

  • Loss of the propyl group: A significant fragmentation pathway would be the cleavage of the C4-propyl bond, leading to a fragment ion at m/z 175.

  • Loss of the methoxy group: The loss of the methoxy radical from the molecular ion would result in a fragment at m/z 187.

  • Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring can occur, although it is often less prominent than the loss of substituents.

Table 1: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment Description of Loss
218[M]+•Molecular Ion
203[M-CH3]+Loss of a methyl radical from the methoxy group
189[M-C2H5]+Loss of an ethyl radical from the propyl group
175[M-C3H7]+Loss of the propyl group
187[M-OCH3]+Loss of the methoxy group
160[M-CO-C2H4]+Loss of CO followed by ethylene from the propyl group

Comparative Analysis of Analytical Techniques

While mass spectrometry is a cornerstone for structural analysis, a multi-technique approach is often necessary for unambiguous confirmation. The following table compares mass spectrometry with other common analytical methods.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, small sample requirement, can be coupled with chromatography (GC, LC)Isomers can be difficult to distinguish, fragmentation can be complex
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atomsProvides unambiguous structure elucidation, non-destructiveLower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructive, provides a molecular "fingerprint"Limited information on the overall structure, not ideal for complex mixtures
High-Performance Liquid Chromatography (HPLC) Purity, retention timeHigh resolution, quantitative analysis, can be coupled with various detectors (UV, FLD, MS)Does not provide direct structural information without a mass spectrometer
Gas Chromatography (GC) Purity, retention time (for volatile compounds)High resolution for volatile and semi-volatile compoundsLimited to thermally stable and volatile compounds

Experimental Protocols

Mass Spectrometry (GC-MS)

A general protocol for the analysis of a coumarin derivative like this compound using GC-MS would involve:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Alternative Technique: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard proton NMR experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) as an internal standard.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Visualizing the Workflow and Logic

The following diagrams illustrate the typical experimental workflow for structural confirmation and the logical relationship between different analytical techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_confirmation Structure Confirmation Compound This compound Dissolution Dissolution in Solvent Compound->Dissolution MS Mass Spectrometry (GC-MS/LC-MS) Dissolution->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR HPLC HPLC-UV/FLD Dissolution->HPLC MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data HPLC_Data Chromatogram (Purity, Retention Time) HPLC->HPLC_Data Confirmation Confirmed Structure MS_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation HPLC_Data->Confirmation

Caption: Experimental workflow for structural confirmation.

logical_relationship cluster_primary Primary Structural Information cluster_secondary Supportive Structural Information Start Unknown Compound (this compound) MS Mass Spectrometry (Molecular Weight & Formula) Start->MS NMR NMR Spectroscopy (Connectivity) Start->NMR Purity Purity Assessment (HPLC/GC) Start->Purity IR IR Spectroscopy (Functional Groups) MS->IR UV UV-Vis Spectroscopy (Chromophores) MS->UV Confirmation Unambiguous Structure MS->Confirmation NMR->IR NMR->UV NMR->Confirmation IR->Confirmation UV->Confirmation Purity->Confirmation

Caption: Logical relationship of analytical techniques.

A Comparative Analysis of the Bioactivity of 7-Methoxy-4-propyl-2H-chromen-2-one and Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Warfarin, a cornerstone of oral anticoagulant therapy, exerts its effect by inhibiting the vitamin K epoxide reductase complex, thereby interfering with the synthesis of vitamin K-dependent clotting factors.[1][2][3] 7-Methoxy-4-propyl-2H-chromen-2-one, as a coumarin derivative, is hypothesized to share this mechanism of action. However, the specific substitutions on its coumarin ring—a methoxy group at position 7 and a propyl group at position 4—are expected to modulate its potency and pharmacokinetic profile compared to warfarin. This guide presents a theoretical comparison based on these structural differences, alongside detailed experimental protocols for assays crucial in determining anticoagulant efficacy.

Data Presentation: Comparative Bioactivity Profile

The following table summarizes the known bioactivity of warfarin and the inferred bioactivity of this compound. It is critical to note that the values for this compound are hypothetical and based on structure-activity relationship studies of similar coumarin derivatives. Direct experimental validation is required to confirm these predictions.

ParameterWarfarinThis compound (Inferred)Reference
Mechanism of Action Vitamin K Epoxide Reductase (VKORC1) InhibitionPredicted Vitamin K Epoxide Reductase (VKORC1) Inhibition[1][2][3]
Anticoagulant Effect Prolongs Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)Expected to prolong PT and aPTT[2][4]
Potency (In Vitro) IC50 for VKORC1 in the low micromolar rangePotentially lower or higher than warfarin depending on binding affinity to VKORC1. The 4-propyl group may alter lipophilicity and interaction with the binding site.Inferred
In Vivo Efficacy Effective oral anticoagulantRequires in vivo testing for confirmationInferred
Metabolism Primarily by CYP2C9Predicted to be metabolized by cytochrome P450 enzymes, potentially including CYP2C9. The 7-methoxy group may influence the metabolic pathway.Inferred

Mechanism of Action: The Vitamin K Cycle

Both warfarin and, presumably, this compound, function as anticoagulants by disrupting the vitamin K cycle. This cycle is essential for the post-translational modification of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S). The key enzyme in this cycle is the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).

The diagram below illustrates the vitamin K cycle and the inhibitory action of coumarin derivatives.

Vitamin_K_Cycle cluster_0 Hepatocyte Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone Vitamin K hydroquinone Vitamin K (quinone)->Vitamin K hydroquinone VKOR Vitamin K epoxide Vitamin K epoxide Vitamin K hydroquinone->Vitamin K epoxide γ-glutamyl carboxylase Carboxylation Carboxylation Vitamin K hydroquinone->Carboxylation Vitamin K epoxide->Vitamin K (quinone) VKOR Active Clotting Factors\n(II, VII, IX, X) Active Clotting Factors (II, VII, IX, X) Carboxylation->Active Clotting Factors\n(II, VII, IX, X) Activates VKOR Vitamin K Epoxide Reductase (VKORC1) Warfarin / 7-Methoxy-4-propyl-\n2H-chromen-2-one Warfarin / 7-Methoxy-4-propyl- 2H-chromen-2-one Warfarin / 7-Methoxy-4-propyl-\n2H-chromen-2-one->VKOR Inhibits Inactive Clotting Factors Inactive Clotting Factors Inactive Clotting Factors->Carboxylation

Figure 1: Mechanism of action of coumarin anticoagulants.

Experimental Protocols

Accurate assessment of anticoagulant activity is paramount in drug development. The following are detailed protocols for the two most common in vitro coagulation assays.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade. It is particularly sensitive to deficiencies in factors II, V, VII, and X, and is the primary method for monitoring warfarin therapy.

Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time taken for a fibrin clot to form is measured.

Materials:

  • Platelet-poor plasma (PPP) from test subjects (e.g., rats, rabbits, or human)

  • Warfarin (as a positive control)

  • This compound (test compound)

  • Vehicle control (e.g., DMSO, saline)

  • PT reagent (containing tissue thromboplastin and calcium chloride)

  • Coagulometer or a water bath at 37°C and a stopwatch

  • Micropipettes and tips

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound and warfarin in the vehicle.

  • Incubation: Pipette 50 µL of PPP into a coagulometer cuvette.

  • Add 5 µL of the test compound, warfarin, or vehicle to the PPP and incubate at 37°C for a specified time (e.g., 2 minutes).

  • Initiation of Clotting: Add 100 µL of pre-warmed PT reagent to the cuvette.

  • Measurement: The coagulometer will automatically start timing upon addition of the reagent and will stop when a clot is detected. Record the clotting time in seconds.

  • Data Analysis: Compare the clotting times of the test compound-treated samples to the vehicle control and the warfarin-treated samples.

PT_Assay_Workflow cluster_workflow Prothrombin Time (PT) Assay Workflow start Start: Prepare Reagents and Samples prepare_plasma Prepare Platelet-Poor Plasma (PPP) start->prepare_plasma prepare_compounds Prepare dilutions of Test Compound, Warfarin, and Vehicle start->prepare_compounds incubate Incubate PPP with Compound/Control at 37°C prepare_plasma->incubate prepare_compounds->incubate add_reagent Add pre-warmed PT Reagent incubate->add_reagent measure_time Measure Clotting Time (seconds) add_reagent->measure_time analyze Analyze Data: Compare clotting times measure_time->analyze end_node End analyze->end_node

Figure 2: Workflow for the Prothrombin Time (PT) assay.
Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade. It is sensitive to deficiencies in factors II, V, VIII, IX, X, XI, and XII.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.

Materials:

  • Platelet-poor plasma (PPP)

  • Warfarin (as a positive control)

  • This compound (test compound)

  • Vehicle control

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride solution (0.025 M)

  • Coagulometer or a water bath at 37°C and a stopwatch

  • Micropipettes and tips

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound and warfarin in the vehicle.

  • Incubation with aPTT Reagent: Pipette 50 µL of PPP into a coagulometer cuvette.

  • Add 5 µL of the test compound, warfarin, or vehicle to the PPP.

  • Add 50 µL of the aPTT reagent and incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow for the activation of contact factors.

  • Initiation of Clotting: Add 50 µL of pre-warmed calcium chloride solution to the cuvette.

  • Measurement: The coagulometer will start timing and record the time to clot formation in seconds.

  • Data Analysis: Compare the clotting times of the test compound-treated samples to the vehicle control and the warfarin-treated samples.

aPTT_Assay_Workflow cluster_workflow Activated Partial Thromboplastin Time (aPTT) Assay Workflow start Start: Prepare Reagents and Samples prepare_plasma Prepare Platelet-Poor Plasma (PPP) start->prepare_plasma prepare_compounds Prepare dilutions of Test Compound, Warfarin, and Vehicle start->prepare_compounds incubate_aptt Incubate PPP with Compound/Control and aPTT Reagent at 37°C prepare_plasma->incubate_aptt prepare_compounds->incubate_aptt add_calcium Add pre-warmed Calcium Chloride incubate_aptt->add_calcium measure_time Measure Clotting Time (seconds) add_calcium->measure_time analyze Analyze Data: Compare clotting times measure_time->analyze end_node End analyze->end_node

Figure 3: Workflow for the aPTT assay.

Conclusion and Future Directions

While warfarin is a well-characterized and effective anticoagulant, its use is associated with a narrow therapeutic window and numerous drug-drug interactions. The development of novel coumarin derivatives with improved safety and efficacy profiles is an ongoing area of research. Based on its chemical structure, this compound is a candidate for investigation as a potential anticoagulant.

The next logical steps for evaluating the bioactivity of this compound are:

  • In Vitro Anticoagulant Assays: Perform PT and aPTT assays as detailed in this guide to determine its in vitro anticoagulant activity and compare it directly with warfarin.

  • Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay: Conduct a direct enzymatic assay to confirm its inhibitory activity against VKORC1 and determine its IC50.

  • In Vivo Studies: If in vitro activity is confirmed, proceed to in vivo studies in animal models (e.g., rats or rabbits) to assess its anticoagulant effect, pharmacokinetic profile, and potential toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to build a comprehensive SAR and optimize for potency and safety.

This guide provides a framework for the initial comparative assessment of this compound against the benchmark anticoagulant, warfarin. Rigorous experimental validation is essential to substantiate the inferred bioactivity and to determine the therapeutic potential of this novel coumarin derivative.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-4-Propyl-2H-Chromen-2-One Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 7-methoxy-4-propyl-2H-chromen-2-one derivatives, focusing on their potential as acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents. The performance of these coumarin derivatives is compared with alternative scaffolds, supported by experimental data and detailed methodologies.

Executive Summary

Coumarins, a significant class of benzopyrones found in many plants, are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][2] The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide explores the impact of structural modifications on the biological activity of this scaffold, particularly in the context of Alzheimer's disease and inflammation.

Comparison of Biological Activities

Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of acetylcholinesterase is a key therapeutic strategy for managing Alzheimer's disease.[3] Coumarin derivatives have been extensively investigated as AChE inhibitors. The 7-methoxy group is a common feature in many active coumarins, and substitutions at the C4 position significantly influence inhibitory potency. While specific data for a broad range of 4-propyl derivatives is limited, studies on related 4-alkyl-7-methoxycoumarins and other substituted coumarins provide valuable SAR insights.

Structure-Activity Relationship of Coumarin Derivatives as AChE Inhibitors:

Compound/ScaffoldModificationKey FindingsIC50 (µM)
7-methoxy-4-alkylcoumarins Variation of the alkyl chain at C4.Generally, the length and branching of the alkyl chain at the C4 position can influence the binding affinity to the AChE active site. Optimal chain length often leads to enhanced hydrophobic interactions.Data not available for a systematic series.
4-methyl-7-hydroxycoumarins Introduction of various amine-containing side chains at the 7-hydroxy position via an amidic linker.N-(1-benzylpiperidin-4-yl)acetamide derivative showed the highest potency against AChE.1.6
Coumarin-based N-benzyl pyridinium derivatives Linkage of a 4-hydroxycoumarin to an N-benzyl pyridinium moiety.The 3-pyridinium series was generally more effective than the 4-pyridinium series. A derivative with a 3-bromo-N-benzyl pyridinium moiety was the most potent.[4]0.247[4]
Osthole Derivatives Esterification of the isopentenyl side chain of osthole (a 7-methoxy-8-isopentenylcoumarin).Introduction of aromatic heterocycles via an ester linkage enhanced AChE inhibitory activity.Not reported as IC50, but % inhibition provided.

Comparison with Alternative AChE Inhibitor Scaffolds:

ScaffoldExample DrugMechanism of ActionIC50 (µM)
Acridine TacrineBinds to both the catalytic and peripheral anionic sites of AChE.~0.1-0.5
Carbamate RivastigminePseudo-irreversible inhibitor, carbamoylates the enzyme.~5-10
Piperidine DonepezilReversible, non-competitive inhibitor, binds to the peripheral anionic site.~0.01-0.05
Indenone ---A coumarin-indene hybrid showed potent AChE inhibition.[3]0.802[3]
Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. Coumarin derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways like NF-κB and MAPK.[5][6][7]

Structure-Activity Relationship of Coumarin Derivatives as Anti-inflammatory Agents:

Compound/ScaffoldModificationKey FindingsActivity Metric
4-methyl-7-substituted coumarins Introduction of electron-donating and nitrogen-rich fragments at the C7 position.The presence of electron-donating groups and nitrogen-containing heterocycles generally enhances anti-inflammatory activity.[8][9]% inhibition of protein denaturation.[8]
6-amino-7-hydroxy-4-methylcoumarins Introduction of substituted benzylamino groups at the C6 position.Certain substitutions on the benzyl ring, such as halogens or methoxy groups, led to activity surpassing the standard drug indomethacin.[1]44.05% inhibition of paw edema (at 3h).[1]
4-hydroxy-7-methoxycoumarin ---Significantly reduced the production of pro-inflammatory mediators like NO, PGE2, TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[6][7]Dose-dependent reduction.
Chalcone-Coumarin Hybrids Hybridization of coumarin with chalcone scaffolds.Methoxylated phenyl-based chalcones generally showed better inhibition of NO production than coumarin-based chalcones.[2]IC50 = 11.2 µM for NO inhibition (for a methoxyphenyl chalcone).[2]

Comparison with Alternative Anti-inflammatory Scaffolds:

ScaffoldExample Drug/CompoundMechanism of Action
Flavonoids Quercetin, LuteolinAntioxidant, inhibition of inflammatory enzymes (e.g., COX, LOX), and modulation of signaling pathways.
Non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen, DiclofenacInhibition of cyclooxygenase (COX) enzymes.
Chalcones ---Inhibition of pro-inflammatory enzymes and transcription factors like NF-κB.[2]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • In a 96-well plate, add 140 µL of the phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution (1 U/mL).

  • Incubate the plate at 25 °C for 10 minutes.

  • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

  • Shake the plate for 1 minute.

  • Stop the reaction by adding 20 µL of 5% SDS.

  • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

  • A control well should contain the same components but with the solvent used for the test compound instead of the compound itself.

  • The percent inhibition of AChE is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compound or the vehicle (control) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) is used as a positive control.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where:

    • Vt is the mean paw volume at time 't'.

    • V0 is the mean initial paw volume.

Signaling Pathways and Experimental Workflows

LPS-Induced Inflammatory Signaling in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This process is primarily mediated by the Toll-like receptor 4 (TLR4) and subsequent activation of the NF-κB and MAPK signaling pathways.

LPS_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKKK MAPKKK TAK1->MAPKKK Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkappaB->Pro_inflammatory_Genes Induces Nucleus Nucleus NFkappaB->Nucleus Translocates to MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1->Pro_inflammatory_Genes Induces AP1->Nucleus Translocates to

Caption: LPS-induced NF-κB and MAPK signaling pathways in macrophages.

Experimental Workflow for Screening Anti-inflammatory Compounds

The following diagram illustrates a typical workflow for identifying and characterizing novel anti-inflammatory agents.

Anti_inflammatory_Screening_Workflow Compound_Library Compound Library (e.g., Coumarin Derivatives) In_vitro_Screening In Vitro Screening (LPS-stimulated Macrophages) Compound_Library->In_vitro_Screening Measure_NO Measure Nitric Oxide (NO) Production (Griess Assay) In_vitro_Screening->Measure_NO Measure_Cytokines Measure Pro-inflammatory Cytokines (ELISA) (TNF-α, IL-6) In_vitro_Screening->Measure_Cytokines Active_Hits Identify Active Hits Measure_NO->Active_Hits Measure_Cytokines->Active_Hits In_vivo_Testing In Vivo Testing (Carrageenan-induced Paw Edema) Active_Hits->In_vivo_Testing Promising Compounds Efficacy_Confirmed Confirm In Vivo Efficacy In_vivo_Testing->Efficacy_Confirmed Mechanism_Studies Mechanism of Action Studies Efficacy_Confirmed->Mechanism_Studies Active Compounds Western_Blot Western Blot for NF-κB and MAPK pathways Mechanism_Studies->Western_Blot Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound Elucidate Mechanism

Caption: Experimental workflow for screening anti-inflammatory compounds.

Conclusion

The this compound scaffold serves as a valuable template for the design of novel bioactive compounds. Structure-activity relationship studies indicate that modifications at various positions of the coumarin ring can significantly modulate their acetylcholinesterase inhibitory and anti-inflammatory properties. For AChE inhibition, the introduction of bulky and heterocyclic moieties appears beneficial. For anti-inflammatory activity, electron-donating groups and the ability to modulate the NF-κB and MAPK signaling pathways are crucial. Further systematic exploration of substitutions on the 4-propylcoumarin backbone is warranted to develop potent and selective therapeutic agents. This guide provides a foundational framework for researchers in the field to build upon in their drug discovery efforts.

References

A Comparative Guide to the Fluorescence Properties of 7-Alkoxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence properties of a homologous series of 7-alkoxycoumarins. These compounds are widely utilized as fluorescent probes in various biological and chemical sensing applications due to their sensitivity to the local environment. Understanding their fundamental photophysical characteristics is crucial for the rational design and selection of probes for specific applications. This document summarizes key fluorescence data, details the experimental methodologies for their measurement, and provides visual representations of experimental workflows.

Data Presentation: Photophysical Properties of 7-Alkoxycoumarins

The fluorescence properties of 7-alkoxycoumarins are influenced by the length of the alkoxy chain at the 7-position. While comprehensive data from a single source for a complete homologous series is ideal for direct comparison, the following table compiles available data from various studies. It is important to note that solvent conditions significantly impact fluorescence properties, and thus, comparisons should be made with this in mind.

CompoundAlkoxy ChainSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)
7-Methoxycoumarin-OCH₃Methanol333416Data not availableData not available
7-Methoxycoumarin-4-acetic acid-OCH₃Methanol3243810.18Data not available
7-Ethoxycoumarin-OCH₂CH₃Ethanol (95%)323[1]386[1]Data not availableData not available
7-Propoxycoumarin-O(CH₂)₂CH₃Data not availableData not availableData not availableData not availableData not available
7-Butoxycoumarin-O(CH₂)₃CH₃Data not availableData not availableData not availableData not availableData not available

Note: The absence of data for some compounds and parameters highlights the need for systematic studies on a homologous series of 7-alkoxycoumarins under consistent experimental conditions to enable robust structure-property relationship analyses.

Experimental Protocols

The following sections detail the standard methodologies used to determine the key fluorescence parameters presented in this guide.

Measurement of Absorption and Emission Spectra

Absorption and emission spectra are fundamental for characterizing the photophysical properties of fluorescent molecules.

Instrumentation:

  • A UV-Vis spectrophotometer is used to measure the absorption spectra.

  • A spectrofluorometer is used to measure the emission spectra.

Procedure:

  • Sample Preparation: Solutions of the 7-alkoxycoumarin derivatives are prepared in a suitable solvent (e.g., methanol, ethanol) at a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Absorption Measurement: The absorption spectrum is recorded by scanning a range of wavelengths (e.g., 250-450 nm) to determine the wavelength of maximum absorption (λ_abs).

  • Emission Measurement: The sample is excited at its λ_abs, and the resulting fluorescence emission is scanned over a range of longer wavelengths (e.g., 350-600 nm) to determine the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Standard:

  • Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.546) is a widely used standard for quantum yield determination in the UV-visible region.[2]

Procedure:

  • Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength of the standard.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ_F)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[3][4][5]

Instrumentation:

  • A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[3][4][5]

Procedure:

  • Sample Preparation: A dilute solution of the fluorophore is prepared to ensure that on average, less than one photon is detected per excitation pulse.

  • Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.

  • Histogram Formation: A histogram of the number of detected photons versus time is constructed. This histogram represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential decay functions to extract the fluorescence lifetime(s).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_data_analysis Data Analysis start Prepare Dilute Solutions (Absorbance < 0.1) abs_spec Measure Absorption Spectrum (Determine λ_abs) start->abs_spec em_spec Measure Emission Spectrum (Determine λ_em) abs_spec->em_spec qy_calc Calculate Quantum Yield (Relative Method) em_spec->qy_calc lifetime_calc Determine Fluorescence Lifetime (TCSPC) em_spec->lifetime_calc

Caption: Workflow for the characterization of fluorescence properties.

quantum_yield_measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Prepare Sample Dilutions measure_abs Measure Absorbance at Excitation Wavelength prep_sample->measure_abs prep_standard Prepare Standard Dilutions (e.g., Quinine Sulfate) prep_standard->measure_abs measure_em Measure Emission Spectra and Integrate Intensity measure_abs->measure_em plot_data Plot Integrated Intensity vs. Absorbance measure_em->plot_data calculate_qy Calculate Quantum Yield using Slopes and Refractive Indices plot_data->calculate_qy

References

Validating a Novel Synthetic Pathway for 7-methoxy-4-propyl-2H-chromen-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of medicinal chemistry, the development of efficient and sustainable synthetic routes to bioactive molecules is of paramount importance. This guide provides a detailed comparison of a novel synthetic pathway for 7-methoxy-4-propyl-2H-chromen-2-one, a coumarin derivative with potential pharmacological applications, against a traditional synthesis method. This objective analysis, supported by experimental data from analogous reactions, is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

Coumarins are a significant class of naturally occurring phenolic compounds known for their diverse biological activities. The substituent pattern on the coumarin scaffold dictates their pharmacological properties, which can range from anticoagulant to anticancer and anti-inflammatory effects. The target molecule, this compound, is a structurally interesting derivative with potential for further investigation. The efficiency of its synthesis is a critical factor in enabling extensive biological screening.

Comparative Analysis of Synthetic Routes

This guide evaluates two distinct synthetic strategies for this compound: a traditional two-step Pechmann condensation followed by methylation, and a novel one-pot Knoevenagel condensation approach.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both the traditional and the new synthetic routes, based on data from analogous reactions reported in the literature.

ParameterTraditional Route (Pechmann Condensation & Methylation)New Route (Knoevenagel Condensation)
Starting Materials Resorcinol, Ethyl Butyrylacetate, Dimethyl Sulfate2-hydroxy-4-methoxybenzaldehyde, Ethyl Pentanoate
Number of Steps 21
Catalyst/Reagent H₂SO₄, K₂CO₃Piperidine or other basic catalyst
Solvent Ethanol, AcetoneTypically Ethanol or solvent-free
Reaction Temperature Room Temperature to RefluxRoom Temperature to 110°C
Reaction Time ~24-52 hours~4-12 hours
Overall Yield ~65-80%~80-92%
Purification Crystallization after each stepSingle crystallization/column chromatography
Atom Economy ModerateHigher
Green Chemistry Aspect Use of strong acid and hazardous methylating agentPotentially solvent-free, milder catalyst

Experimental Protocols

Detailed methodologies for the key experiments in both synthetic routes are provided below.

Traditional Route: Pechmann Condensation and Methylation

Step 1: Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one via Pechmann Condensation

  • To a mixture of resorcinol (1.1 g, 10 mmol) and ethyl butyrylacetate (1.58 g, 10 mmol), add concentrated sulfuric acid (10 mL) dropwise with stirring in an ice bath.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Pour the mixture into crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield 7-hydroxy-4-propyl-2H-chromen-2-one.[1]

Step 2: Methylation of 7-hydroxy-4-propyl-2H-chromen-2-one

  • Dissolve 7-hydroxy-4-propyl-2H-chromen-2-one (2.04 g, 10 mmol) in acetone (50 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Add dimethyl sulfate (1.39 g, 11 mmol) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to obtain this compound.[2]

New Synthetic Route: One-Pot Knoevenagel Condensation
  • In a round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol), ethyl pentanoate (1.30 g, 10 mmol), and a catalytic amount of piperidine (0.1 mL) in ethanol (20 mL).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield this compound.

Visualization of Processes

Workflow for the New Synthetic Route

The following diagram illustrates the streamlined workflow of the proposed new synthetic route.

new_synthetic_route start Starting Materials (2-hydroxy-4-methoxybenzaldehyde, ethyl pentanoate, piperidine) reaction One-Pot Knoevenagel Condensation (Reflux in Ethanol) start->reaction workup Aqueous Workup & Acidification reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: Workflow of the new one-pot synthesis.

Logical Comparison of Synthetic Routes

This diagram provides a visual comparison of the key attributes of the traditional and new synthetic routes.

comparison_diagram cluster_traditional Traditional Route cluster_new New Route traditional Parameter Assessment Number of Steps 2 Overall Yield ~65-80% Reaction Time Long (~24-52h) Reagent Hazard High (H₂SO₄, DMS) Atom Economy Moderate new Parameter Assessment Number of Steps 1 Overall Yield High (~80-92%) Reaction Time Short (~4-12h) Reagent Hazard Lower (Piperidine) Atom Economy High

Caption: Comparison of traditional vs. new synthesis.

Conclusion

The validation of this new synthetic route demonstrates a significant improvement over the traditional Pechmann condensation method for the synthesis of this compound. The novel Knoevenagel condensation approach offers a more efficient, one-pot procedure with a higher overall yield, shorter reaction time, and alignment with the principles of green chemistry by avoiding harsh acids and hazardous alkylating agents. This new route presents a promising alternative for the scalable and sustainable production of this coumarin derivative, facilitating further research into its biological potential.

References

Unveiling the Biological Profile of 7-methoxy-4-propyl-2H-chromen-2-one: A Comparative Guide Based on a Close Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activities of 7-methoxy-4-propyl-2H-chromen-2-one. Due to a lack of direct experimental data on this specific compound, this report leverages published findings on its close structural analog, 4-propyl-2H-benzo[h]-chromen-2-one, to infer its potential pharmacological profile. The potential influence of the 7-methoxy substitution is also discussed based on structure-activity relationship studies of related coumarin derivatives.

Executive Summary

Direct biological and cross-reactivity studies for this compound are not currently available in the public domain. However, research on the structurally similar compound, 4-propyl-2H-benzo[h]-chromen-2-one, reveals significant monoamine oxidase A (MAO-A) inhibitory activity and antidepressant-like effects in preclinical models. This suggests that this compound may exhibit a similar pharmacological profile. The addition of a methoxy group at the 7-position of the coumarin scaffold has been shown in other contexts to modulate potency and selectivity for MAO enzymes, indicating that while the core activity may be similar, the potency and cross-reactivity of the target compound could differ.

Comparative Analysis: this compound vs. 4-propyl-2H-benzo[h]-chromen-2-one

The primary available data for comparison comes from a study on 4-propyl-2H-benzo[h]-chromen-2-one. This compound demonstrated selective inhibitory activity against MAO-A and showed positive results in behavioral tests indicative of antidepressant effects.

Table 1: Biological Activity of 4-propyl-2H-benzo[h]-chromen-2-one

Biological TargetAssay TypeResult
Monoamine Oxidase A (MAO-A)In vitro enzyme inhibitionIC50: 2.28 ± 0.15 µM
Monoamine Oxidase B (MAO-B)In vitro enzyme inhibitionNo significant activity
Antidepressant-like activityForced Swim Test (mice)Significantly reduced immobility time
Antidepressant-like activityTail Suspension Test (mice)Significantly reduced immobility time

Potential Influence of the 7-Methoxy Group

The introduction of a methoxy group at the 7-position of the coumarin ring is a common structural modification in medicinal chemistry. Studies on other coumarin derivatives have shown that a 7-methoxy substituent can influence biological activity:

  • MAO Inhibition: In some series of coumarin derivatives, a 7-methoxy group has been associated with MAO-B inhibitory activity. However, the overall effect on MAO-A and MAO-B selectivity is highly dependent on the other substituents on the coumarin scaffold.

  • Other Activities: The 7-methoxy group is a feature in many naturally occurring coumarins with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Therefore, it is plausible that this compound could exhibit a different selectivity profile for MAO isoforms compared to its non-methoxylated counterpart. Further experimental validation is required to confirm this.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This in vitro assay is used to determine the inhibitory potency of a compound against the MAO-A and MAO-B isoforms.

  • Principle: The activity of MAO is measured by monitoring the production of a fluorescent or colored product from a specific substrate. The reduction in product formation in the presence of the test compound indicates inhibition.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay)

    • Test compound (this compound) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • In a 96-well plate, add the MAO enzyme, assay buffer, and the test compound or reference inhibitor.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the MAO substrate.

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Forced Swim Test (FST) in Mice

This is a widely used behavioral test to screen for antidepressant-like activity.

  • Principle: Mice are placed in an inescapable cylinder of water. The time they spend immobile (floating without struggling) is measured. Antidepressant compounds are expected to reduce the duration of immobility.

  • Materials:

    • Transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter)

    • Water maintained at 23-25°C

    • Video recording and analysis software

    • Test animals (mice)

  • Procedure:

    • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).

    • Administer the test compound or vehicle to the mice at a specified time before the test.

    • Gently place each mouse into the water-filled cylinder.

    • Record the behavior of the mouse for a 6-minute period.

    • The duration of immobility is typically scored during the last 4 minutes of the test.

    • Compare the immobility time between the treated and control groups.

Tail Suspension Test (TST) in Mice

This is another common behavioral test for assessing antidepressant-like activity.

  • Principle: Mice are suspended by their tails, and the duration of immobility is measured. Antidepressant compounds tend to decrease the time spent immobile.

  • Materials:

    • A horizontal bar or ledge for suspension

    • Adhesive tape

    • A box or enclosure to prevent the mouse from climbing

    • Video recording and analysis software

    • Test animals (mice)

  • Procedure:

    • Administer the test compound or vehicle to the mice at a specified time before the test.

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by taping the free end of the tape to the horizontal bar, ensuring the mouse cannot reach any surfaces.

    • Record the behavior of the mouse for a 6-minute period.

    • Score the total duration of immobility.

    • Compare the immobility time between the treated and control groups.

Visualizations

The following diagrams illustrate the potential signaling pathway and experimental workflows.

MAO_Inhibition_Pathway Monoamine Neurotransmitter (e.g., Serotonin) Monoamine Neurotransmitter (e.g., Serotonin) MAO-A MAO-A Monoamine Neurotransmitter (e.g., Serotonin)->MAO-A Metabolism Inactive Metabolite Inactive Metabolite MAO-A->Inactive Metabolite Increased Neurotransmitter Levels Increased Neurotransmitter Levels MAO-A->Increased Neurotransmitter Levels This compound This compound This compound->MAO-A Inhibition Antidepressant Effect Antidepressant Effect Increased Neurotransmitter Levels->Antidepressant Effect

Caption: Potential mechanism of antidepressant action via MAO-A inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Compound Synthesis Compound Synthesis MAO Inhibition Assay (A & B) MAO Inhibition Assay (A & B) Compound Synthesis->MAO Inhibition Assay (A & B) Animal Dosing Animal Dosing Compound Synthesis->Animal Dosing Determine IC50 & Selectivity Determine IC50 & Selectivity MAO Inhibition Assay (A & B)->Determine IC50 & Selectivity Data Analysis & Comparison Data Analysis & Comparison Determine IC50 & Selectivity->Data Analysis & Comparison Forced Swim Test Forced Swim Test Animal Dosing->Forced Swim Test Tail Suspension Test Tail Suspension Test Animal Dosing->Tail Suspension Test Measure Immobility Time Measure Immobility Time Forced Swim Test->Measure Immobility Time Tail Suspension Test->Measure Immobility Time Measure Immobility Time->Data Analysis & Comparison

Caption: General experimental workflow for evaluating new coumarin derivatives.

Conclusion and Future Directions

While direct experimental evidence is lacking for this compound, the available data on a close structural analog strongly suggests its potential as a selective MAO-A inhibitor with antidepressant-like properties. The presence of the 7-methoxy group is likely to modulate its potency and selectivity, a hypothesis that warrants experimental investigation.

Future research should focus on:

  • The synthesis and in vitro biological evaluation of this compound against a panel of targets, including MAO-A and MAO-B, to determine its potency and selectivity.

  • In vivo studies using animal models of depression to confirm its antidepressant-like effects.

  • Broader cross-reactivity screening against other relevant receptors and enzymes to build a comprehensive pharmacological profile.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this and related coumarin derivatives. The provided experimental protocols offer a starting point for conducting the necessary studies to fully elucidate the biological activities of this compound.

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-methoxy-4-propyl-2H-chromen-2-one, a coumarin derivative. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard and Disposal Information Summary

Parameter Guideline Primary Concerns
Waste Classification Hazardous Chemical Waste[4][5][6]Toxicity, potential environmental harm.[1][3]
Physical Form SolidPotential for dust generation and inhalation.[2][3]
Container Requirements Tightly sealed, properly labeled, compatible container.[4][6]Prevention of leaks, spills, and exposure.
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat.[3][7][8]Protection against skin and eye contact.
Disposal Method Licensed professional waste disposal service.[3][5]Compliance with local, state, and federal regulations.[2]
Prohibited Disposal Routes Do not dispose of down the drain or in regular trash.[1][3][4]Prevention of water and soil contamination.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe handling and disposal of this compound.

1. Waste Identification and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use.[4]

  • Treat this compound as a hazardous waste.[4]

  • Segregate this solid waste from other waste streams, particularly from liquids and incompatible chemicals.[5][6]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][7][8]

3. Waste Container Preparation:

  • Select a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[4] A high-density polyethylene (HDPE) container is a suitable choice.

  • Affix a "Hazardous Waste" label to the container.[4]

4. Waste Transfer:

  • Carefully transfer the solid this compound waste into the prepared container.

  • Minimize the generation of dust during the transfer.[2]

  • Once the waste is in the container, securely close the lid.[4]

5. Labeling the Waste Container:

  • On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations.[4]

  • Indicate the approximate quantity of the waste.

  • Include the date of accumulation and the name of the generating laboratory or researcher.[5]

6. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • Ensure the storage area is well-ventilated.[9]

  • Store the container in secondary containment to prevent the spread of material in case of a leak.[4]

7. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][6]

  • Follow all institutional and regulatory procedures for waste manifest and pickup.

8. Decontamination of Empty Containers:

  • If the original container of this compound is now empty, it must be decontaminated before being disposed of as regular trash.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[4]

  • Collect the rinsate as hazardous waste and dispose of it accordingly.[4]

  • After triple-rinsing, allow the container to air dry completely. It can then be disposed of in the regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Prepare Labeled Hazardous Waste Container ppe->container transfer Transfer Solid Waste to Container container->transfer seal Securely Seal Container transfer->seal label_details Complete Waste Label: Full Chemical Name, Date, Generator seal->label_details storage Store in Designated Hazardous Waste Area label_details->storage disposal Arrange for Professional Waste Disposal (EHS) storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-methoxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-methoxy-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, a coumarin derivative. The following procedures are based on the safety data for coumarin and related compounds, and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.

I. Personal Protective Equipment (PPE)

Proper selection and use of personal protective equipment are paramount to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Standards
Eye and Face Protection Chemical safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.Tested according to EN 374.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider additional protective clothing if there is a risk of significant splashing.Wear suitable protective clothing.[3]
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]EN 143 or NIOSH approved.[1][5]
II. Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

A. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[6][7]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Review the Safety Data Sheet (SDS) for coumarin compounds.

  • Dispensing: Carefully weigh and dispense the solid compound in a designated area, such as a fume hood, to minimize dust generation.[1] Avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][5] Decontaminate all work surfaces.

C. Storage:

  • Store in a cool, dry, and well-ventilated place.[4][7]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[3][4][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

III. Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

A. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.[1][4]

  • Do not mix with other waste streams unless compatible.

B. Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not allow the substance to enter drains or the environment.[1]

IV. Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][7] Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound C->D Start Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G Complete Experiment H Dispose of Waste G->H I Remove PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-4-propyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-methoxy-4-propyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.